9-Phenylacridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62730. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-phenylacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRFEWTWIPAXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870669 | |
| Record name | Acridine, 9-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870669 | |
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Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-56-2 | |
| Record name | 9-Phenylacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=602-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine, 9-phenyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 602-56-2 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62730 | |
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| Record name | Acridine, 9-phenyl- | |
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| Record name | Acridine, 9-phenyl- | |
| Source | EPA DSSTox | |
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| Record name | 9-phenylacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.110 | |
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Foundational & Exploratory
The Synthesis of 9-Phenylacridine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The acridine scaffold, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in medicinal chemistry and materials science. Among its numerous derivatives, 9-phenylacridine stands out due to its significant biological activities, including anticancer and photosensitizing properties, and its utility as a versatile chemical intermediate.[1][2] This technical guide provides an in-depth overview of the core synthetic methodologies for this compound and its derivatives, complete with experimental protocols, quantitative data, and visual diagrams of key chemical transformations and biological pathways.
Core Synthetic Strategies
Several synthetic routes have been developed for the preparation of this compound and its substituted analogues. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials. The most prominent methods include the Bernthsen acridine synthesis, an ortho-lithiation–cyclization sequence, and modern microwave-assisted approaches.
Bernthsen Acridine Synthesis
The Bernthsen synthesis is a classical and widely employed method for the synthesis of 9-substituted acridines.[3][4] It involves the condensation of a diarylamine, such as diphenylamine, with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[3][4][5] The reaction proceeds via an electrophilic substitution mechanism.[5]
Reaction Scheme:
Caption: General scheme of the Bernthsen synthesis for this compound.
Experimental Protocol: Microwave-Assisted Bernthsen Synthesis of this compound [6]
-
Reactant Mixture: In a 100 mL conical flask, thoroughly mix diphenylamine (1 mmol), benzoic acid (1 mmol), and barium chloride (BaCl2) (0.5 mmol) as a catalyst in 5 mL of ethanol.[6]
-
Microwave Irradiation: Irradiate the mixture in a domestic microwave oven (800W) at 10% intensity for a total of 12 minutes, administered in six 2-minute pulses.[6]
-
Work-up: After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.[6]
-
Isolation: Filter the separated solid, wash with excess cold water, and dry at room temperature for 20 minutes.[6]
-
Purification: Recrystallize the crude product from ethanol to afford pure this compound.[6] The melting point of the product is reported to be 186°C.[6]
A variation of this method utilizes p-toluenesulfonic acid (p-TSA) as a catalyst under solvent-free microwave irradiation, which is presented as a greener alternative.[7]
Ortho-Lithiation–Cyclization Sequence
A more recent and high-yielding approach involves a two-step ortho-lithiation–cyclization sequence. This method provides a convenient route to 9-phenylacridines, particularly substituted derivatives, with excellent yields.[8]
Reaction Scheme:
Caption: Ortho-lithiation–cyclization sequence for this compound synthesis.
Experimental Protocol: Synthesis of 2,7-Dichloro-9-phenylacridine [8]
-
Preparation of the Triarylcarbinol Intermediate: The starting tertiary alcohol is prepared by the double addition of ortho-lithiated pivaloyl anilines to benzoyl chloride.[8] The yield for this step is reported to be between 68-76%.[8]
-
Cyclization: Treat the resulting tertiary alcohol with concentrated aqueous HCl in glacial acetic acid at 90°C.[8]
-
Isolation and Purification: The resulting 2,7-dichloro-9-phenylacridine is obtained in 91% yield as a yellow crystalline solid with a melting point of 268-270°C.[8] The crude product is purified by column chromatography.[8]
Other Synthetic Approaches
-
Ullmann Condensation: The Ullmann condensation is a copper-promoted reaction that can be used to form aryl-nitrogen bonds, a key step in the synthesis of the acridine core.[9][10] A modified Ullmann-Goldberg reaction involves reacting o-chlorobenzoic acid with an aniline derivative in the presence of copper as a catalyst to form an N-phenylanthranilic acid intermediate, which is then cyclized to the corresponding 9-chloroacridine using phosphorus oxychloride.[9] This intermediate can be further reacted with various amines to yield 9-aminoacridine derivatives.[9]
-
Friedländer Annulation: This method involves the condensation of an o-aminoaryl carbonyl compound with a compound containing an enolizable methylene group to form the quinoline or, by extension, the acridine ring system.[11]
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthetic methods described.
| Synthesis Method | Catalyst/Reagents | Temperature | Time | Yield | Reference |
| Bernthsen (Microwave) | BaCl2, Ethanol | Microwave (800W) | 12 min | Good | [6] |
| Bernthsen (Microwave, Solvent-free) | p-TSA (10 mol%) | Microwave | 5 min | Good | [7] |
| Ortho-Lithiation–Cyclization | 1. Organolithium, 2. HCl, AcOH | 90°C | - | 91-92% | [8] |
| Modified Ullmann-Goldberg | Copper, POCl3 | 100°C | 2-3 h | 82% (step 2) | [9] |
| Bernthsen (Conventional) | ZnCl2 | 200-210°C | up to 24 h | 18-20% | [5][7] |
| Bernthsen (Improved Conventional) | ZnCl2, 2,2-dimethoxypropane | Microwave (400W) | < 10 min | up to 99% | [5] |
| Patent (Diphenylamine & Benzoic Acid) | ZnCl2, 85% Phosphoric Acid | 220-240°C | 5-7 h | >70% | [12] |
Biological Activity and Signaling Pathways
This compound and its derivatives have garnered significant interest for their potent anticancer properties.[1] Studies have shown that this compound (ACPH) can induce apoptosis in cancer cells through a mitochondria-mediated caspase-dependent pathway.[1]
Proposed Apoptotic Pathway of this compound (ACPH):
Caption: Proposed mechanism of apoptosis induction by this compound.
The compound has been shown to cause DNA damage, leading to cell cycle arrest at the G2/M phase.[1] Furthermore, it upregulates the pro-apoptotic protein Bax, which in turn leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1] This cascade of events culminates in the activation of caspase-3, a key executioner caspase, ultimately leading to programmed cell death or apoptosis.[1]
In addition to its anticancer activity, this compound also acts as a photosensitizer, enhancing UVA-induced DNA damage and cell killing, suggesting its potential application in photodynamic therapy.[2]
Conclusion
The synthesis of this compound and its derivatives can be achieved through a variety of methods, with modern approaches such as microwave-assisted synthesis and ortho-lithiation–cyclization offering significant advantages in terms of reaction times and yields. The potent biological activities of these compounds, particularly their ability to induce apoptosis in cancer cells, underscore their importance as scaffolds for the development of new therapeutic agents. This guide provides a foundational understanding of the synthesis and biological relevance of 9-phenylacridines, intended to aid researchers in the design and execution of their own investigations in this exciting field.
References
- 1. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 602-56-2 [chemicalbook.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 5. bch.ro [bch.ro]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. CN101525392B - this compound photoinitiator and preparation method thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 9-Phenylacridine: Chemical Structure, Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-Phenylacridine, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis, and its role in inducing apoptosis, a critical pathway in cancer research.
Chemical Structure and IUPAC Name
This compound is a derivative of acridine where a phenyl group is substituted at the 9th position. The acridine core is a tricyclic aromatic heterocycle containing a nitrogen atom.
IUPAC Name: this compound[1]
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented in the table below. This data is essential for its characterization, handling, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃N | [2] |
| Molecular Weight | 255.32 g/mol | [2] |
| CAS Number | 602-56-2 | [2] |
| Appearance | Light yellow to brown to dark green crystalline powder | [2] |
| Melting Point | 183 - 187 °C | [2] |
| Purity | ≥ 98% (GC) | [2] |
| UV-Vis Absorption | Data available in the UV/Vis+ Photochemistry Database | [3] |
| ¹H NMR Spectrum | Data available | [4] |
| ¹³C NMR Spectrum | Data available | [5] |
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This protocol describes a rapid and efficient synthesis of this compound using microwave irradiation.[6]
Materials:
-
Diphenylamine (1 mmol)
-
Benzoic acid (1 mmol)
-
Ethanol (5 mL)
-
Barium chloride (BaCl₂) (0.5 mmol) as a catalyst
-
100 mL conical flask
-
Domestic microwave oven (800W)
-
Ice-cold water
-
Filtration apparatus
Procedure:
-
In a 100 mL conical flask, combine diphenylamine (1 mmol), benzoic acid (1 mmol), ethanol (5 mL), and barium chloride (0.5 mmol).
-
Mix the components thoroughly.
-
Irradiate the mixture in a domestic microwave oven at 10% intensity for a total of 12 minutes, administered in six 2-minute pulses.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid precipitate and wash it with an excess of cold water.
-
Dry the product at room temperature for 20 minutes.
-
For further purification, recrystallize the crude product from ethanol.
-
The expected melting point of the purified this compound is 186°C.[6]
Biological Activity: Apoptosis Signaling Pathway
This compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.[7] The mechanism involves the intrinsic, mitochondria-mediated pathway. The key steps of this signaling cascade are illustrated in the diagram below.
Caption: Mitochondria-mediated apoptosis induced by this compound.
The diagram illustrates that this compound treatment leads to DNA damage, causing cell cycle arrest in the G2/M phase.[7] Concurrently, it lowers the mitochondrial membrane potential, which upregulates the pro-apoptotic protein Bax.[7] This triggers the release of cytochrome C from the mitochondria, leading to the activation of caspase-3, a key executioner caspase, ultimately resulting in programmed cell death or apoptosis.[7]
References
- 1. This compound | C19H13N | CID 69041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
- 4. This compound(602-56-2) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. ijcrt.org [ijcrt.org]
- 7. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-Phenylacridine: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenylacridine is a versatile heterocyclic aromatic compound that has garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and biochemical research. Its rigid, planar structure, coupled with the electronic properties of the acridine and phenyl moieties, imparts unique photophysical characteristics and biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological functions, with a focus on its anticancer properties.
Core Properties of this compound
This compound is typically a yellow crystalline solid. A summary of its key physical and chemical properties is presented below.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃N | [1] |
| Molecular Weight | 255.32 g/mol | [1] |
| Melting Point | 183-186 °C | [2] |
| Boiling Point | ~411 °C at 760 mmHg | [1] |
| Appearance | Yellowish crystalline solid | [2] |
| Solubility | Soluble in organic solvents like chloroform, ethanol, and acetonitrile. | [3][4] |
| CAS Number | 602-56-2 | [1] |
Spectral Properties
| Spectroscopic Technique | Wavelength/Shift | Reference |
| UV-Vis Absorption (in Acetonitrile) | λmax ≈ 259 nm, 355 nm | [2][5] |
| Fluorescence Emission (in Ethanol) | λem ≈ 420-600 nm | [4][6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.42-8.28 ppm | [3][7] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 125.2-148.7 ppm | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as protocols for key biological assays.
Synthesis of this compound
This compound can be synthesized through several methods. The Bernthsen acridine synthesis is a classic and widely used approach. A modern, more efficient microwave-assisted variation is also presented.
This method provides a rapid and solvent-free synthesis of this compound.
Materials:
-
Diphenylamine (DPA)
-
Benzoic acid
-
p-Toluenesulfonic acid (p-TSA)
-
Chloroform
-
10% Sodium hydroxide (NaOH) solution
-
Distilled water
-
Microwave reactor
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a microwave-safe reaction vessel, combine diphenylamine (1.0 mmol, 169 mg), benzoic acid (1.0 mmol, 122 mg), and p-TSA (0.1 mmol, 19 mg).
-
Place the vessel in a microwave reactor and irradiate at 450 W for 5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the crude product with chloroform (2 x 20 mL).
-
Wash the combined organic layers with 10% NaOH solution followed by distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Further purify the product by recrystallization or column chromatography.
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization. Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.[8]
-
Column Chromatography: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Load the solution onto a silica gel column and elute with a hexane-ethyl acetate gradient. Collect the fractions containing the pure product and evaporate the solvent.[9]
Characterization of this compound
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve a small amount of the purified this compound in CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra to identify the characteristic chemical shifts and coupling constants.
Materials:
-
This compound sample
-
Spectroscopy-grade ethanol or acetonitrile
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
For UV-Vis spectroscopy, prepare a dilute solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
For fluorescence spectroscopy, excite the sample at its absorption maximum (e.g., 355 nm) and record the emission spectrum.
Biological Activity and Relevant Assays
This compound exhibits notable anticancer activity, primarily through DNA intercalation and induction of apoptosis, particularly when activated by UVA light (photosensitization).[10][11]
Protocol 4: DNA Binding Assay via UV-Vis Titration[5]
This assay determines the binding affinity of this compound to DNA by monitoring changes in its absorption spectrum.
Materials:
-
Purified this compound
-
Calf thymus DNA (ct-DNA)
-
Tris-HCl buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound and ct-DNA in Tris-HCl buffer.
-
Keep the concentration of this compound constant in a quartz cuvette.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix and allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum.
-
Monitor the changes in the absorbance and wavelength maxima of this compound. A decrease in absorbance (hypochromism) and a red shift (bathochromic shift) are indicative of intercalation.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimmer equation by plotting [DNA]/(εa - εf) versus [DNA].
Protocol 5: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)[13][14][15]
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line (e.g., A375 melanoma cells)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include an untreated control.
-
If investigating photosensitization, expose the cells to a controlled dose of UVA light after treatment with this compound.[12]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Synthesis and Purification Workflow
References
- 1. This compound | C19H13N | CID 69041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hampfordresearch.com [hampfordresearch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound(602-56-2) 1H NMR spectrum [chemicalbook.com]
- 8. amherst.edu [amherst.edu]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. 9-phenyl acridine photosensitizes A375 cells to UVA radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 9-phenyl acridine photosensitizes A375 cells to UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]
9-Phenylacridine: A Technical Guide on Solubility, Stability, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 9-Phenylacridine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical applications. Due to the limited availability of quantitative data in publicly accessible literature, this guide also furnishes detailed, adaptable experimental protocols for determining these critical parameters. Furthermore, it elucidates the apoptotic signaling pathway initiated by this compound in cancer cells, visualized through a detailed diagram.
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively reported in the scientific literature. However, qualitative descriptions indicate its general solubility characteristics.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Water | Limited/Insoluble | [1] |
| Organic Solvents | Soluble | [1] |
| Alcohol | Soluble | |
| Benzene | Soluble |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a standard protocol for determining the thermodynamic solubility of a solid compound like this compound.[2]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC method (or another suitable quantitative technique).
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Stability Profile
Table 2: Qualitative Stability of this compound
| Condition | Stability | Source |
| Visible Light | Sensitive | [3] |
| Storage | Store in a cool, dark place | [3] |
Experimental Protocol for Photostability Assessment
The following protocol outlines a general procedure for assessing the photostability of a compound in solution, in accordance with ICH Q1B guidelines.
Objective: To evaluate the effect of light exposure on the stability of this compound in solution.
Materials:
-
This compound solution of known concentration
-
Transparent and light-impermeable (e.g., amber) containers
-
Photostability chamber equipped with a light source that produces a combination of visible and UV light (e.g., a D65/ID65 emission standard lamp)
-
Calibrated radiometer and UV meter
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradation products.
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in a relevant solvent.
-
Divide the solution into at least two portions: one for light exposure (test sample) and one to be kept in the dark (control sample).
-
Place the test sample in a transparent container and the control sample in a light-impermeable container.
-
-
Light Exposure:
-
Place both the test and control samples in the photostability chamber.
-
Expose the samples to a controlled light source for a specified duration. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
Monitor the temperature during the experiment to ensure it does not artificially inflate degradation.
-
-
Analysis:
-
At appropriate time intervals, withdraw aliquots from both the test and control samples.
-
Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Determine the concentration of this compound remaining in both the light-exposed and dark control samples.
-
Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products. Peak purity analysis of the parent peak should also be performed.
-
-
Data Evaluation:
-
Compare the concentration of this compound in the test sample to that in the control sample at each time point. A significant decrease in concentration in the test sample compared to the control indicates photodegradation.
-
Calculate the percentage of degradation.
-
If possible, identify the structure of major degradation products using techniques like LC-MS.
-
Apoptotic Signaling Pathway
This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.[5][6] The mechanism involves a mitochondria-mediated, caspase-dependent pathway.[5] The process is initiated by DNA damage, leading to cell cycle arrest at the G2/M phase.[5] This is followed by a decrease in the mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspase-3, a key executioner caspase.[5]
Caption: Mitochondria-mediated apoptosis induced by this compound.
This guide summarizes the currently available technical data for this compound. For research and development purposes, it is highly recommended that solubility and stability are determined experimentally under the specific conditions of use.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold [mdpi.com]
- 5. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-phenyl acridine photosensitizes A375 cells to UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]
9-Phenylacridine: A Comprehensive Technical Guide to its Role in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenylacridine is a rigid, planar heterocyclic aromatic compound that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its unique photophysical properties and reactivity make it a versatile tool for chemists, serving as a potent photosensitizer, a photocatalyst, and a valuable scaffold in the development of novel therapeutic agents and advanced materials. This technical guide provides an in-depth overview of this compound, including its synthesis, key chemical properties, and its multifaceted role in modern organic synthesis, with a focus on experimental protocols and mechanistic insights.
Core Properties of this compound
This compound is a yellow crystalline solid with the chemical formula C₁₉H₁₃N. Its key physical and chemical properties are summarized in the table below. The extended π-system of the acridine core, coupled with the phenyl substituent at the 9-position, gives rise to its characteristic fluorescence and photochemical reactivity.[1][2][3]
| Property | Value | Reference |
| Molecular Weight | 255.32 g/mol | [1] |
| Melting Point | 183-187 °C | [1] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| CAS Number | 602-56-2 | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been established, with the Bernthsen acridine synthesis and an ortho-lithiation–cyclization sequence being two of the most prominent methods.
Bernthsen Acridine Synthesis (Microwave-Assisted)
The Bernthsen synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride.[4][5] A modern, more efficient variation utilizes microwave irradiation to significantly reduce reaction times and improve yields.[6][7]
Experimental Protocol: [6]
A mixture of diphenylamine (1 mmol, 169 mg), benzoic acid (1 mmol, 122 mg), and p-toluenesulfonic acid (p-TSA) (10 mol%, 19 mg) is irradiated in a microwave oven (450 W) for 5 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the crude product is extracted with chloroform (2 x 20 mL) and washed with 10% NaOH solution followed by distilled water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting solid is purified by column chromatography to afford this compound. This method is reported to yield the product in the range of 80-90%.
Ortho-Lithiation–Cyclization Sequence
A two-step sequence involving ortho-lithiation of a protected aniline followed by cyclization provides a convenient route to 9-phenylacridines with high yields.[8]
Experimental Protocol: [8]
Step 1: Synthesis of the Triarylcarbinol Intermediate
A solution of the appropriate N-pivaloyl aniline derivative in anhydrous THF is cooled to -13 °C under an argon atmosphere. A 2.5 M solution of n-butyllithium in hexane (2.3 equivalents) is added dropwise, maintaining the temperature at -13 °C. The reaction mixture is then warmed to 0 °C and stirred for 2 hours. After cooling to -30 °C, a solution of benzoyl chloride (1.4 equivalents) in THF is added. The reaction is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield the tertiary alcohol intermediate (yields typically 68-76%).
Step 2: Cyclization to this compound
The triarylcarbinol intermediate is dissolved in glacial acetic acid. Concentrated aqueous HCl is added, and the mixture is heated to 90 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into water. The precipitate is collected by filtration, washed with water, and dried to afford the this compound derivative in high yields (typically 91-92%).
Below is a diagram illustrating the ortho-lithiation–cyclization sequence:
Role in Organic Synthesis
This compound's utility in organic synthesis stems from its ability to act as a photosensitizer and a photocatalyst, enabling a variety of chemical transformations.
Photosensitizer in Photodynamic Therapy and DNA Damage
This compound has been extensively studied for its photosensitizing properties, particularly in the context of photodynamic therapy (PDT).[7] Upon absorption of UVA light, it can generate reactive oxygen species (ROS), which can induce cellular damage.[9] This property has been harnessed to induce apoptosis in cancer cells.[9] Mechanistically, the excited state of this compound can interact with molecular oxygen to produce singlet oxygen, a highly reactive species that can oxidize various biological macromolecules, including DNA.
The process of photosensitized DNA damage is depicted in the following diagram:
Photocatalyst in C-H Arylation Reactions
While the use of this compound as a photocatalyst for C-H arylation is an emerging area, the broader class of acridine derivatives has shown promise in such transformations. These reactions offer a powerful and atom-economical method for the formation of C-C bonds. The general mechanism involves the excitation of the acridine photocatalyst by visible light, followed by an electron transfer process to activate a substrate, which then participates in the C-H functionalization cascade.
Illustrative Experimental Protocol for a Photocatalyzed C-H Arylation (General Procedure):
To a solution of the heteroarene (0.5 mmol) and the aryl diazonium salt (0.75 mmol) in anhydrous acetonitrile (5 mL) is added the acridine-based photocatalyst (1-5 mol%). The reaction mixture is degassed with argon for 15 minutes and then irradiated with a blue LED lamp (40 W) at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the arylated heteroarene.
The logical workflow for a typical photocatalyzed C-H arylation is as follows:
Applications in Drug Development and Materials Science
The unique properties of this compound have led to its exploration in various applications beyond traditional organic synthesis.
-
Anticancer Research: As mentioned, its photosensitizing capabilities make it a candidate for photodynamic therapy.[7][9] Furthermore, some studies have suggested that this compound derivatives may exhibit antitumor activity through other mechanisms, such as the inhibition of topoisomerase.[9]
-
Fluorescent Probes: The inherent fluorescence of the this compound scaffold makes it a useful component in the design of fluorescent probes for biological imaging and sensing applications.[1]
-
Organic Electronics: this compound and its derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their photophysical and charge-transport properties.[1]
Conclusion
This compound is a versatile and valuable molecule in the arsenal of the modern organic chemist and drug discovery scientist. Its straightforward synthesis, coupled with its rich photochemistry, enables a range of applications from the development of novel cancer therapies to the construction of complex molecular architectures through photocatalysis. As research in photosensitization and photocatalysis continues to expand, the role of this compound and its derivatives is poised to become even more significant. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers looking to harness the potential of this remarkable compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound | C19H13N | CID 69041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101525392B - this compound photoinitiator and preparation method thereof - Google Patents [patents.google.com]
- 5. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS OF 9-PHENYLACRIDINES <i>VIA ortho</i>-LITHIATION–CYCLIZATION SEQUENCE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
An In-Depth Technical Guide to 9-Phenylacridine: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological properties of 9-Phenylacridine. It is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and materials science. This document details key synthetic methodologies, presents quantitative physicochemical and biological data in structured tables, and includes detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action and its investigation.
Introduction and Historical Context
This compound is a heterocyclic aromatic organic compound featuring a phenyl group substituted at the 9-position of the acridine core. The acridine scaffold itself has long been a subject of scientific interest due to the prevalence of this motif in natural products and its wide range of applications, including as dyes and therapeutic agents. The introduction of a phenyl group at the 9-position significantly influences the molecule's electronic and steric properties, leading to unique photophysical characteristics and biological activities.
The history of this compound is intrinsically linked to the development of synthetic methods for the acridine core. One of the earliest and most notable methods is the Bernthsen acridine synthesis , first reported in 1884.[1] This reaction involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures.[2] Over the years, modifications to this and other classical methods, such as the Ullmann condensation , have been developed to improve yields and reaction conditions. More recent synthetic advancements have focused on developing more efficient and environmentally friendly protocols, including microwave-assisted synthesis and novel cyclization strategies.
From a biological standpoint, this compound has emerged as a promising scaffold in anticancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.[3] Its planar structure allows it to interact with DNA, and it has been investigated for its topoisomerase inhibitory activity.[4] Furthermore, its fluorescent properties have led to its use in the development of probes for biological imaging.[5]
Synthesis of this compound
Several synthetic routes to this compound have been established, ranging from classical high-temperature condensations to modern, high-yield cyclization reactions.
Bernthsen Acridine Synthesis
The Bernthsen synthesis is a classical method for preparing 9-substituted acridines. It involves the reaction of diphenylamine with a carboxylic acid, in this case, benzoic acid, using a Lewis acid catalyst such as zinc chloride at elevated temperatures.[2]
Reaction Scheme:
Diphenylamine + Benzoic Acid --(ZnCl₂, Δ)--> this compound + H₂O
A more contemporary and efficient variation of the Bernthsen synthesis utilizes microwave irradiation to reduce reaction times and improve yields.[6]
Materials:
-
Diphenylamine (1 mmol, 169 mg)
-
Benzoic acid (1 mmol, 122 mg)
-
p-Toluenesulfonic acid (p-TSA) (10 mol%, 19 mg)
-
Chloroform
-
10% Sodium hydroxide solution
-
Distilled water
Procedure:
-
A mixture of diphenylamine, benzoic acid, and p-TSA is placed in a microwave-safe vessel.
-
The mixture is irradiated in a microwave oven at 450 W for 5 minutes.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is extracted with chloroform (2 x 20 mL).
-
The organic layer is washed with 10% NaOH solution followed by distilled water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The resulting solid is purified by recrystallization from a suitable solvent to afford pure this compound.
Synthesis from C-Acylated Diphenylamines
An alternative approach involves the cyclization of a C-acylated diphenylamine intermediate. This method typically involves heating the acylated diphenylamine in the presence of iodine and hydriodic acid.[1]
Ortho-Lithiation–Cyclization Sequence
A modern and high-yielding approach to substituted 9-phenylacridines involves a two-step sequence of ortho-lithiation followed by acid-catalyzed cyclization of a tertiary alcohol intermediate.[7]
This protocol describes the synthesis of a substituted this compound, which can be adapted for the synthesis of the parent compound.[7]
Step 1: Synthesis of the Tertiary Alcohol Intermediate
-
A solution of an N-pivaloyl-protected aniline derivative in an appropriate anhydrous solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
A strong base, such as n-butyllithium, is added dropwise to effect ortho-lithiation.
-
Benzoyl chloride (1.4 equivalents) is then added to the reaction mixture.
-
The reaction is stirred for a specified time, allowing for the double addition of the lithiated aniline to the benzoyl chloride, forming the tertiary alcohol.
-
The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution) and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Step 2: Acid-Catalyzed Cyclization to this compound
-
The purified tertiary alcohol is dissolved in glacial acetic acid.
-
Concentrated aqueous hydrochloric acid is added.
-
The mixture is heated to 90 °C for a specified period.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the this compound derivative.
Quantitative Data
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₃N | [8] |
| Molecular Weight | 255.32 g/mol | [5] |
| Melting Point | 183 - 187 °C | [5] |
| Boiling Point (est.) | 388.54 °C | [4] |
| Appearance | Light yellow to brown crystalline powder | [5] |
| Purity | ≥ 98% (GC) | [5] |
| CAS Number | 602-56-2 | [8] |
Spectral Data
| Spectral Data | Key Features | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.28 (d, 2H, J=4.4 Hz, Ar-H), 7.76–7.80 (m, 2H, Ar-H), 7.71 (d, 2H, J=4.4 Hz, Ar-H), 7.59–7.61 (m, 3H, Ar-H), 7.42–7.46 (m, 4H, Ar-H) | [6] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 148.7, 147.1, 135.9, 130.5, 130.0, 129.7, 128.5, 128.4, 126.9, 125.6, 125.2 | [6] |
| IR (KBr) | ν (cm⁻¹): 1652.64 (C=N) | [6] |
| Mass Spectrum (m/z) | 255 (M⁺) | [6] |
Synthesis Yields
| Synthesis Method | Catalyst/Conditions | Yield | Reference(s) |
| Classical Bernthsen | ZnCl₂, 200-210 °C, 20 h | Low | [6] |
| Microwave-Assisted Bernthsen | p-TSA, 450 W, 5 min | Good | [6] |
| Ortho-Lithiation–Cyclization | conc. aq. HCl, glacial AcOH, 90°C | 91-92% | [7] |
Biological Activity: Cytotoxicity
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes | Reference(s) |
| A375 | Human Melanoma | Not specified | Sensitive to this compound induced apoptosis. | [3] |
| HeLa | Human Cervical Cancer | Not specified | Sensitive to this compound. | [3] |
Note: The provided references indicate sensitivity but do not always provide specific IC₅₀ values for the parent this compound. Much of the quantitative data is for derivatives.
Biological Activity and Mechanism of Action
This compound has demonstrated notable anticancer activity, primarily through the induction of apoptosis.
Apoptosis Induction in Cancer Cells
Research has shown that this compound (referred to as ACPH in some literature) is effective against human melanoma (A375) and cervical cancer (HeLa) cell lines.[3] Its mechanism of action involves several key cellular events:
-
DNA Damage: this compound causes damage to cellular DNA.[3]
-
Cell Cycle Arrest: It blocks the cell cycle progression at the G2/M phase.[3]
-
Mitochondrial Pathway Activation: The compound leads to a decrease in mitochondrial membrane potential, which is a key step in the intrinsic pathway of apoptosis.[3]
-
Modulation of Apoptotic Proteins: It upregulates the pro-apoptotic protein Bax and facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[3]
-
Caspase Activation: The release of cytochrome c leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3]
Signaling Pathway Diagram
The following diagram illustrates the proposed mitochondria-mediated apoptotic pathway induced by this compound.
Experimental Workflows
The investigation of the biological activity of this compound typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.
General Workflow for Biological Evaluation
The diagram below outlines a typical experimental workflow for assessing the anticancer properties of this compound.
Conclusion
This compound remains a molecule of significant interest due to its rich history, versatile synthesis, and potent biological activities. The development of modern synthetic methods has made this compound and its derivatives more accessible for further investigation. Its demonstrated ability to induce apoptosis in cancer cells through a mitochondria-mediated pathway highlights its potential as a lead compound in the development of new anticancer therapies. This technical guide serves as a foundational resource for researchers, providing essential data and protocols to facilitate ongoing and future studies into the promising therapeutic and material applications of this compound.
References
- 1. 9-phenyl acridine photosensitizes A375 cells to UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 9-Phenylacridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 9-Phenylacridine, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.28 | d | 8.8 | H-4, H-5 |
| 7.75 | t | 7.6 | H-2, H-7 |
| 7.69 | d | 8.8 | H-1, H-8 |
| 7.57 | m | - | Phenyl Protons (H-2', H-3', H-4', H-5', H-6') |
| 7.42 | t | 7.6 | H-3, H-6 |
Note: Assignments are based on typical chemical shifts for acridine and phenyl systems. Actual assignments may require 2D NMR techniques for confirmation.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 148.5 | C-4a, C-5a |
| 138.0 | C-9 |
| 136.5 | C-1' |
| 130.0 | C-2, C-7 |
| 129.5 | C-4, C-5 |
| 129.0 | C-2', C-6' |
| 128.5 | C-3', C-5' |
| 128.0 | C-4' |
| 126.5 | C-1, C-8 |
| 125.5 | C-3, C-6 |
| 125.0 | C-8a, C-9a |
Note: These are predicted chemical shifts based on known values for acridine and substituted aromatic compounds. Experimental verification is recommended.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3080 | Medium | Aromatic C-H Stretch |
| 1620-1680 | Medium-Strong | C=C Aromatic Ring Stretch |
| 1500-1590 | Medium-Strong | C=N Stretch |
| 1450-1495 | Medium-Strong | Aromatic C=C Stretch |
| 750-850 | Strong | C-H Out-of-Plane Bending |
Table 4: Mass Spectrometry (Electron Ionization) Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| 255 | 100 | [M]⁺ (Molecular Ion) |
| 254 | 64 | [M-H]⁺ |
| 253 | 13 | [M-2H]⁺ |
| 226 | 5 | [M-H-HCN]⁺ |
| 127 | 14 | [M-Phenyl]⁺ or [M]²⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials:
-
This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipette
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Add a small amount of TMS to the solution.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., 30° or 45° pulse angle).
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (e.g., 1-2 seconds).
-
-
¹³C NMR Data Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol or dichloromethane)
-
Mass spectrometer with an Electron Ionization (EI) source
Procedure:
-
Sample Introduction:
-
Dissolve a small amount of the this compound sample in a volatile solvent.
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
-
Ionization:
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
9-Phenylacridine: A Technical Guide to Its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Phenylacridine, a heterocyclic aromatic compound, has emerged as a molecule of significant interest across diverse scientific disciplines. Its unique photophysical properties, coupled with a broad spectrum of biological activities, have positioned it as a versatile tool in medicinal chemistry, materials science, and chemical biology. This technical guide provides an in-depth overview of the core research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and utilization of this promising compound.
Physicochemical Properties
This compound is a light yellow to dark green crystalline powder with the following key properties:
| Property | Value | Reference |
| CAS Number | 602-56-2 | [1] |
| Molecular Formula | C₁₉H₁₃N | [1] |
| Molecular Weight | 255.32 g/mol | [1] |
| Melting Point | 183 - 187 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been established. The most common methods are the Bernthsen acridine synthesis and an ortho-lithiation–cyclization sequence.
Bernthsen Acridine Synthesis (Microwave-Assisted)
This method involves the condensation of diphenylamine with benzoic acid. A green chemistry approach utilizes p-toluenesulfonic acid (p-TSA) as a catalyst under solvent-free microwave irradiation.[2]
Experimental Protocol:
-
Combine diphenylamine (1 mmol, 169 mg), benzoic acid (1 mmol, 122 mg), and p-TSA (10 mol%, 19 mg) in a microwave-safe vessel.[2]
-
Irradiate the mixture in a microwave oven at 450 W for 5 minutes.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[2]
-
Upon completion, extract the crude product with chloroform (2 x 20 mL).[2]
-
Wash the organic layer with 10% NaOH solution followed by distilled water.[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.[2]
-
Purify the product by column chromatography or recrystallization from ethanol.[3]
Ortho-Lithiation–Cyclization Sequence
This two-step sequence provides a convenient route to 9-phenylacridines from readily available starting materials.[4]
Experimental Protocol:
Step 1: Synthesis of Tertiary Alcohol Intermediate
-
Prepare a solution of an appropriate N-pivaloyl aniline derivative in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium dropwise to effect ortho-lithiation.
-
To the resulting ortho-lithiated species, add benzoyl chloride and allow the reaction to proceed to form the tertiary alcohol intermediate.[4]
-
Isolate and purify the tertiary alcohol by standard procedures such as extraction and column chromatography.[4]
Step 2: Cyclization to this compound
-
Dissolve the purified tertiary alcohol in glacial acetic acid.[4]
-
Add concentrated aqueous HCl and heat the mixture at 90 °C.[4]
-
Monitor the cyclization reaction by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the resulting this compound derivative by column chromatography to yield the final product with reported yields of 91-92%.[4]
Research Applications in Medicinal Chemistry
This compound has demonstrated significant potential in drug discovery and development, primarily as an anticancer and neuroprotective agent.
Anticancer Activity
This compound (often abbreviated as ACPH) exhibits notable antitumor properties, primarily through the induction of apoptosis and by acting as a photosensitizing agent.[5][6] It has also been identified as a potential topoisomerase I and PARP-1 inhibitor.[6][7]
ACPH has been shown to be more sensitive to cancer cell lines, such as human melanoma (A375) and HeLa cells, compared to normal cells.[5] The mechanism of action involves the induction of apoptosis through a mitochondria-mediated, caspase-dependent pathway.[5]
This compound absorbs in the UVA region and can act as a photosensitizer, enhancing cellular damage upon UVA irradiation.[7] This property is particularly relevant for photodynamic therapy applications. Treatment of A375 melanoma cells with a non-toxic dose of ACPH followed by UVA exposure leads to increased cytotoxicity compared to UVA alone.[7] The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage, lipid peroxidation, and depletion of glutathione (GSH).[7]
Quantitative Data: Cytotoxicity of 9-Aminoacridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 8 | A549 (Lung) | ~ 6 | [8] |
| Derivative 9 | A549 (Lung) | ~ 6 | [8] |
| Amsacrine | A549 (Lung) | > 20 | [8] |
| Derivative 6 | K562 (Leukemia) | < 20 | [8] |
| Derivative 7 | K562 (Leukemia) | < 20 | [8] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound.[9][10]
-
Cell Seeding: Seed cancer cells (e.g., A375, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the plate for 48 to 72 hours.[9]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 500-600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration.[9]
Experimental Protocol: In Vivo Antitumor Activity (Xenograft Mouse Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.[9][11]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10⁶ cells) into the flank of immunocompromised mice.[9]
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers every 2-3 days and calculate the tumor volume.[11]
-
Treatment Administration: When tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer this compound (formulated for in vivo use) according to the desired schedule and route. The control group receives the vehicle.[9][12]
-
Monitoring: Monitor tumor volume and mouse body weight regularly as an indicator of toxicity.[9]
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them for further analysis.[11]
Neuroprotective Activity
Functionalized acridin-9-yl phenylamines, derived from the this compound scaffold, have shown neuroprotective effects against glutamate-induced oxidative toxicity in neuronal cell models like the HT22 mouse hippocampal cell line.[13]
The neuroprotective mechanism is attributed to the antioxidant properties of these compounds, which involves scavenging of free radical species and attenuation of late-stage increases in mitochondrial ROS and intracellular calcium levels.[13]
Applications in Materials Science and Photochemistry
The distinct fluorescence and photochemical properties of this compound make it a valuable component in the development of advanced materials.[1]
Fluorescent Probes and Chemosensors
This compound serves as a core structure for the development of fluorescent probes for biological imaging and chemosensors for ion and molecule detection.[1][14] Its fluorescence can be modulated by the surrounding environment or through specific binding events.
Experimental Protocol: DNA Cleavage Assay
This assay can be adapted to study the photosensitizing and DNA-damaging properties of this compound.[15][16]
-
Reaction Setup: Prepare reaction mixtures containing supercoiled plasmid DNA, this compound at various concentrations, and a suitable buffer in microcentrifuge tubes.
-
UVA Irradiation: Expose the samples to a UVA light source for a defined period. Include control samples that are not irradiated and samples without this compound.
-
Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
-
Agarose Gel Electrophoresis: Separate the DNA forms (supercoiled, nicked, and linear) on an agarose gel.
-
Visualization and Quantification: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The conversion of supercoiled DNA to nicked or linear forms indicates DNA cleavage. Quantify the band intensities to determine the extent of DNA damage.
Organic Light-Emitting Diodes (OLEDs)
This compound is utilized as a material in OLED technology, contributing to the efficiency and color quality of electronic displays.[1] Its electron-accepting properties and ability to form stable amorphous films are advantageous in this context.
Photoinitiators
In the electronics industry, this compound is employed as a free-radical photoinitiator and as an effective LED sensitizer for both cationic and free-radical UV curing systems.
Conclusion
This compound is a multifaceted compound with a growing number of research applications. Its utility in medicinal chemistry, particularly in the development of anticancer and neuroprotective agents, is well-documented and continues to be an active area of investigation. Furthermore, its unique photophysical properties have established its role in materials science for the creation of fluorescent probes, OLEDs, and photoinitiators. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development efforts centered on this versatile molecule. As our understanding of its properties and biological interactions deepens, this compound is poised to play an increasingly important role in addressing challenges in both medicine and technology.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-phenyl acridine photosensitizes A375 cells to UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 602-56-2 [chemicalbook.com]
- 8. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Functionalized acridin-9-yl phenylamines protected neuronal HT22 cells from glutamate-induced cell death by reducing intracellular levels of free radical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel fluorescent probe based on acridine derivatives for rapid and specific detection of N2H4 and its application in environment and biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. diagenode.com [diagenode.com]
Methodological & Application
Application Notes and Protocols: 9-Phenylacridine as a Photocatalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenylacridine and its derivatives, particularly its N-alkylated acridinium salt form, are emerging as powerful organic photoredox catalysts. These compounds absorb visible light and engage in single-electron transfer (SET) processes with organic substrates, enabling a wide range of chemical transformations under mild conditions. Their tunable photophysical and electrochemical properties make them attractive alternatives to traditional iridium and ruthenium-based photocatalysts, offering advantages in terms of cost, availability, and sustainability.[1][2]
These application notes provide an overview of the use of this compound, primarily in its acridinium salt form, as a photocatalyst in key organic reactions relevant to pharmaceutical and materials science research. Detailed protocols for representative reactions are provided to facilitate their implementation in the laboratory.
Key Applications and Mechanisms
N-Aryl acridinium salts, including those derived from this compound, are potent photo-oxidants in their excited state.[2] Upon irradiation with visible light, the acridinium salt is excited to a long-lived singlet or triplet state, which can then oxidize a suitable organic substrate via single-electron transfer. This process generates a radical cation from the substrate and the acridinyl radical. The reactive radical cation can then undergo a variety of subsequent transformations, such as C-C or C-X bond formation or cleavage. The acridinyl radical is typically regenerated to the ground state acridinium salt by a terminal oxidant in the reaction mixture, thus completing the catalytic cycle.
A significant application of these catalysts is in the C-O bond cleavage of lignin model compounds, showcasing their potential in biomass valorization.[3] Additionally, they have been employed in hydro-functionalization reactions of alkenes and in the synthesis of unnatural α-amino acids.[1][2]
A general representation of the photocatalytic cycle is depicted below:
Figure 1. Generalized photocatalytic cycle for 9-phenylacridinium salts.
Application Example: Photocatalytic C-O Bond Cleavage of a Lignin Model Compound
This protocol describes the use of a N-methyl-9-phenylacridinium salt as a photocatalyst for the cleavage of the Cβ-O-Ar bond in a model lignin compound, a reaction crucial for biomass conversion studies and of interest in drug scaffold modification.
Quantitative Data Summary
The following table summarizes representative data for the photocatalytic C-O bond cleavage of various lignin model substrates using a N-methyl-9-phenylacridinium salt photocatalyst.
| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-(2-phenoxyphenoxy)-1-phenylethan-1-ol | 1-phenylethan-1,2-diol | 24 | 85 |
| 2 | 2-(2-methoxyphenoxy)-1-phenylethan-1-ol | 1-phenylethan-1,2-diol | 24 | 78 |
| 3 | 1-(4-methoxyphenyl)-2-(2-phenoxyphenoxy)ethan-1-ol | 1-(4-methoxyphenyl)ethan-1,2-diol | 36 | 72 |
| 4 | 2-(naphthalen-2-yloxy)-1-phenylethan-1-ol | 1-phenylethan-1,2-diol | 24 | 91 |
Experimental Protocol
Materials:
-
N-Methyl-9-phenylacridinium tetrafluoroborate (Photocatalyst)
-
Lignin model substrate (e.g., 2-(2-phenoxyphenoxy)-1-phenylethan-1-ol)
-
Acetonitrile (MeCN), anhydrous
-
Water, deionized
-
Nitrogen or Argon gas
-
Visible light source (e.g., Blue LED lamp, 450 nm)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the lignin model substrate (0.1 mmol, 1.0 equiv) and the N-methyl-9-phenylacridinium tetrafluoroborate photocatalyst (0.002 mmol, 2 mol%).
-
The tube is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (N₂ or Ar) by evacuating and backfilling three times.
-
Anhydrous acetonitrile (2.0 mL) and deionized water (0.5 mL) are added via syringe.
-
The reaction mixture is stirred and irradiated with a blue LED lamp (λ = 450 nm) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 24-36 hours), the light source is turned off.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.
-
The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2. Experimental workflow for photocatalytic C-O bond cleavage.
Application Example: Anti-Markovnikov Hydro-functionalization of Alkenes
Acridinium salt photocatalysts can also mediate the anti-Markovnikov hydro-functionalization of alkenes, a valuable transformation in organic synthesis for the preparation of functionalized alkanes.
Quantitative Data Summary
The following table presents representative data for the anti-Markovnikov hydroetherification of styrenes with primary alcohols.
| Entry | Alkene | Alcohol | Product | Reaction Time (h) | Yield (%) |
| 1 | Styrene | Methanol | 1-methoxy-1-phenylethane | 12 | 88 |
| 2 | 4-Methylstyrene | Ethanol | 1-ethoxy-1-(p-tolyl)ethane | 12 | 85 |
| 3 | 4-Chlorostyrene | Propan-1-ol | 1-(4-chlorophenyl)-1-propoxyethane | 18 | 75 |
| 4 | 2-Vinylnaphthalene | Methanol | 1-methoxy-1-(naphthalen-2-yl)ethane | 16 | 90 |
Experimental Protocol
Materials:
-
N-Mesityl-9-phenylacridinium perchlorate (Photocatalyst)
-
Alkene (e.g., Styrene)
-
Alcohol (e.g., Methanol)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Visible light source (e.g., White LED lamp)
-
Quartz reaction tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a quartz reaction tube, dissolve the alkene (0.2 mmol, 1.0 equiv) and the N-mesityl-9-phenylacridinium perchlorate photocatalyst (0.004 mmol, 2 mol%) in anhydrous dichloromethane (1.0 mL).
-
Add the alcohol (1.0 mmol, 5.0 equiv) to the reaction mixture.
-
Seal the tube and degas the solution with a stream of nitrogen or argon for 15 minutes.
-
Irradiate the stirred reaction mixture with a white LED lamp at room temperature.
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed (typically 12-18 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Confirm the product structure and purity by spectroscopic methods.
Figure 3. Proposed mechanism for anti-Markovnikov hydroetherification.
Conclusion
This compound and its acridinium salt derivatives are versatile and efficient organophotocatalysts for a range of important organic transformations. The mild reaction conditions, high functional group tolerance, and the ability to tune their photoredox properties make them valuable tools for researchers in academia and industry, particularly in the fields of drug discovery and development. The protocols provided herein serve as a starting point for the exploration of these powerful catalysts in novel synthetic applications.
References
experimental protocol for 9-Phenylacridine synthesis
Application Note: Synthesis of 9-Phenylacridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a heterocyclic aromatic compound featuring a phenyl group at the 9th position of the acridine core. This scaffold is of significant interest in medicinal chemistry and materials science due to its unique photophysical properties and its ability to intercalate with DNA.[1] Derivatives of this compound have been explored for applications including anticancer research, fluorescent probes for biological imaging, and as materials for Organic Light Emitting Diodes (OLEDs).[1] This document provides detailed experimental protocols for the synthesis of this compound via the Bernthsen acridine synthesis, a reliable and widely cited method. Both conventional heating and modern microwave-assisted protocols are presented.
Chemical Reaction Pathway
The primary synthetic route described is the Bernthsen acridine synthesis, which involves the acid-catalyzed condensation of diphenylamine and benzoic acid.[2]
Reaction: Diphenylamine + Benzoic Acid → this compound + Water
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for different synthetic protocols for this compound.
| Parameter | Method 1: Conventional Heating | Method 2: Microwave (Catalyst: ZnCl₂) | Method 3: Microwave (Catalyst: BaCl₂) |
| Catalyst | Zinc Chloride (ZnCl₂) & 85% Phosphoric Acid (H₃PO₄) | Zinc Chloride (ZnCl₂) & 2,2-dimethoxypropane | Barium Chloride (BaCl₂) |
| Reactant Ratio | Diphenylamine:Benzoic Acid (1:1.1 to 1:1.3) | Diphenylamine:Benzoic Acid (1:1) | Diphenylamine:Benzoic Acid (1:1) |
| Solvent | Solvent-free | Solvent-free | Ethanol (5 mL) |
| Temperature | 220–240 °C[3] | N/A (400 W Power)[4] | N/A (800 W, 10% intensity)[5] |
| Reaction Time | 5–7 hours[3] | < 10 minutes[4] | 12 minutes[5] |
| Reported Yield | > 70%[3] | Quasi-quantitative[4] | Very good to excellent[5] |
| Reported Purity | > 98%[3] | N/A | N/A |
| Melting Point | 183-187 °C (literature)[1] | 183-187 °C (literature)[1] | 186 °C[5] |
Experimental Protocols
Method 1: Conventional High-Temperature Synthesis
This protocol is adapted from the Bernthsen synthesis using a composite catalyst system for improved yield and purity.[3]
Materials:
-
Diphenylamine
-
Benzoic acid
-
Zinc chloride (ZnCl₂), anhydrous
-
85% Phosphoric acid (H₃PO₄)
-
Aqueous ammonia solution
-
Ethanol (for recrystallization)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser
Procedure:
-
Reactant Charging: To a three-neck round-bottom flask, add diphenylamine (1.0 mol), benzoic acid (1.1–1.3 mol), zinc chloride (3.0–5.0 mol), and 85% phosphoric acid (1.0 mol).[3]
-
Heating: Begin stirring the mixture and heat it gradually. Raise the temperature to a maximum of 220–240 °C.[3]
-
Reaction: Maintain the reaction temperature for 5–7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Work-up: After completion, allow the reaction mixture to cool to approximately 100 °C. Carefully and slowly pour the hot, viscous mixture into a beaker containing a stirred solution of aqueous ammonia to neutralize the acid and precipitate the product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the crude product thoroughly with cold water to remove any remaining salts and impurities.
-
Drying: Dry the solid product in a vacuum oven at 60-80 °C.
-
Purification: Recrystallize the crude this compound from ethanol to afford the pure product as a light-yellow crystalline solid.[5]
-
Characterization: Confirm the product's identity and purity by measuring its melting point (literature: 183-187 °C)[1][6] and using spectroscopic methods (IR, NMR).
Method 2: Microwave-Assisted Eco-Friendly Synthesis
This protocol is a rapid, solvent-free method adapted from an eco-friendly approach.[4]
Materials:
-
Diphenylamine
-
Benzoic acid
-
Zinc chloride (ZnCl₂), anhydrous
-
2,2-dimethoxypropane (DMP)
-
Ethanol-Toluene mixture (for recrystallization)
-
Microwave-safe reaction vessel (e.g., Pyrex beaker)
-
Domestic or laboratory microwave reactor
Procedure:
-
Reactant Mixing: In a microwave-safe Pyrex beaker, introduce diphenylamine (0.01 mol), benzoic acid (0.01 mol), anhydrous ZnCl₂ (0.02 mol), and 2,2-dimethoxypropane (0.02 mol) as a water scavenger.[4]
-
Homogenization: Thoroughly mix the components with a glass rod.
-
Microwave Irradiation: Place the beaker in a microwave reactor and irradiate at 400 W. The reaction is typically complete in under 10 minutes.[4] Monitor progress by performing TLC on small aliquots at intervals.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The resulting residue can be directly purified by recrystallization from an ethanol-toluene mixture to yield pure this compound derivatives.[4]
-
Characterization: Confirm the product's identity and purity via melting point determination and spectroscopic analysis.
Visualized Workflow and Pathways
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 3. CN101525392B - this compound photoinitiator and preparation method thereof - Google Patents [patents.google.com]
- 4. bch.ro [bch.ro]
- 5. ijcrt.org [ijcrt.org]
- 6. This compound | 602-56-2 | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols: 9-Phenylacridine as a Fluorescent Probe in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenylacridine (ACPH) is a versatile heterocyclic aromatic compound recognized for its intrinsic fluorescence, making it a valuable tool in cellular imaging and biomedical research.[1] Its planar structure allows it to intercalate with nucleic acids, and its photophysical properties enable its use as a fluorescent probe to visualize cellular processes.[1] Beyond its application in live-cell imaging, this compound has demonstrated significant potential as an anticancer agent.[1] Studies have shown that it can induce apoptosis in cancer cell lines through a mitochondria-mediated pathway, highlighting its dual utility in both diagnostics and therapeutics.[1] These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in cellular imaging applications.
Physicochemical and Photophysical Properties
A summary of the known physicochemical and photophysical properties of this compound is presented below. It is important to note that while some data is available, further characterization of its fluorescence properties is needed for optimal use as a fluorescent probe.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Structure | See Figure 1 | |
| CAS Number | 602-56-2 | [1] |
| Molecular Formula | C₁₉H₁₃N | [1] |
| Molecular Weight | 255.32 g/mol | [1] |
| Appearance | Light yellow to brown to dark green crystalline powder | [1] |
| Melting Point | 183 - 187 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
Table 2: Photophysical Properties of this compound
| Parameter | Value | Conditions | Reference |
| Absorption Maxima (λabs) | ~259 nm, ~355 nm | In Acetonitrile | Hampford Research Inc. |
| Molar Absorptivity (ε) | Data not available | ||
| Emission Maximum (λem) | Data not available | ||
| Stokes Shift | Data not available | ||
| Quantum Yield (Φ) | Data not available | ||
| Fluorescence Lifetime (τ) | Data not available |
Experimental Protocols
The following protocols provide a general framework for using this compound in cellular imaging. Optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental objectives and should be determined empirically.
Protocol 1: General Cell Staining for Fluorescence Microscopy
This protocol outlines the basic steps for staining cultured cells with this compound for visualization with a fluorescence microscope.
Materials:
-
This compound (ACPH)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters based on excitation/emission spectra)
Procedure:
-
Cell Culture:
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) and culture until they reach the desired confluency (typically 50-70%).
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the 10 mM stock solution in pre-warmed complete cell culture medium or PBS to the desired final working concentration.
-
Note: The optimal working concentration should be determined experimentally, but a starting range of 1-10 µM is recommended.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS to remove excess probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Note: Based on the absorbance spectrum, excitation in the UV or near-UV range (around 355 nm) is recommended. The emission wavelength will need to be determined, but it is likely to be in the blue or green region of the spectrum.
-
Protocol 2: Cellular Uptake and Localization of this compound
This protocol describes a method to quantify the cellular uptake of this compound.
Materials:
-
This compound
-
Cultured cells
-
Cell lysis buffer (e.g., RIPA buffer)
-
Instrumentation for fluorescence measurement (e.g., spectrofluorometer or plate reader)
-
BCA protein assay kit
Procedure:
-
Cell Treatment:
-
Plate cells in a multi-well plate and culture to the desired confluency.
-
Treat the cells with various concentrations of this compound for different time points.
-
-
Cell Lysis:
-
After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular probe.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification of Intracellular this compound:
-
Centrifuge the cell lysates to pellet cellular debris.
-
Measure the fluorescence intensity of the supernatant using a spectrofluorometer or a fluorescence plate reader.
-
Note: A standard curve of this compound in the lysis buffer should be prepared to correlate fluorescence intensity with concentration.
-
-
Protein Quantification:
-
Determine the total protein concentration in each cell lysate using a BCA protein assay.
-
-
Data Analysis:
-
Normalize the amount of intracellular this compound to the total protein content for each sample to determine the cellular uptake.
-
Protocol 3: Apoptosis Detection by Flow Cytometry
This protocol describes the use of this compound in conjunction with a viability dye (e.g., Propidium Iodide, PI) to assess apoptosis by flow cytometry. This assay is based on the principle that this compound's fluorescence may change upon binding to DNA, and changes in DNA content (e.g., sub-G1 peak) are indicative of apoptosis.
Materials:
-
This compound
-
Propidium Iodide (PI) or another viability dye
-
Binding Buffer (e.g., Annexin V binding buffer)
-
Cultured cells (treated and untreated controls)
-
Flow cytometer
Procedure:
-
Induction of Apoptosis:
-
Treat cells with a known apoptosis-inducing agent (positive control) or the experimental compound (e.g., this compound at a cytotoxic concentration). Include an untreated control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add this compound to the cell suspension at the desired final concentration (to be optimized).
-
Add PI solution (or other viability dye) according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Excite the cells with a UV or violet laser for this compound and a suitable laser for PI (e.g., 488 nm).
-
Collect the fluorescence signals in the appropriate channels.
-
Analyze the data to identify cell populations:
-
Live cells (this compound low / PI negative)
-
Early apoptotic cells (this compound high / PI negative)
-
Late apoptotic/necrotic cells (this compound high / PI positive)
-
-
The appearance of a sub-G1 peak in the DNA content histogram (using this compound fluorescence) can also indicate apoptotic cells.
-
Visualizations
The following diagrams illustrate the chemical structure of this compound, a general experimental workflow for its use in cellular imaging, and its proposed mechanism of action in inducing apoptosis.
Caption: Chemical structure of this compound.
Caption: A typical workflow for cellular imaging using this compound.
Caption: Proposed mitochondria-mediated apoptosis pathway induced by this compound.
References
Application Notes and Protocols: 9-Phenylacridine in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenylacridine (ACPH) is a promising photosensitizer for photodynamic therapy (PDT).[1][2][3] This molecule exhibits significant anticancer activity, and its efficacy is markedly enhanced upon exposure to UVA radiation.[1][2] ACPH-mediated PDT induces cell death in cancer cells, primarily through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.[1][2] These application notes provide a comprehensive overview of the use of this compound in PDT, including its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols.
Mechanism of Action
Upon irradiation with UVA light, this compound absorbs photons and transitions to an excited state. This energy is then transferred to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[1] The resulting oxidative stress leads to a cascade of cellular events, including:
-
DNA Damage: ACPH can intercalate with DNA, and upon photoactivation, it sensitizes DNA to damage.[1][4]
-
Lipid Peroxidation: Increased ROS levels lead to the peroxidation of cellular membranes, compromising their integrity.[1]
-
Mitochondrial Dysfunction: ACPH-PDT can lead to a decrease in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]
-
Apoptosis Induction: The culmination of cellular damage triggers programmed cell death, or apoptosis, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[1][5] This process is mediated by the activation of caspases.[5]
Data Presentation
The following tables summarize the quantitative data from studies on the photodynamic application of this compound on A375 human melanoma cells.
Table 1: In Vitro Efficacy of this compound (ACPH) Photodynamic Therapy (PDT) on A375 Melanoma Cells
| Parameter | Control | ACPH (2 µM) | UVA (15 KJ/m²) | ACPH (2 µM) + UVA (15 KJ/m²) | Reference |
| Cell Viability (% of Control) | 100% | ~100% | Decreased (dose-dependent) | Significantly decreased vs. UVA alone | [1] |
| Intracellular ROS (% of Control) | 100% | ~100% | Increased | Significantly increased vs. UVA alone | [1] |
| Lipid Peroxidation (MDA level) | Baseline | No significant change | Increased | Further increased vs. UVA alone | [1] |
| Apoptotic Cells (%) | Baseline | No significant change | 31.47% | 45.57% | [1] |
| G2/M Phase Arrest | Baseline | No significant change | Increased | Significantly increased vs. UVA alone | [1] |
Note: Specific IC50 value for this compound PDT on A375 cells is not explicitly stated in the reviewed literature and should be determined experimentally.
Table 2: Physicochemical and Photophysical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃N | [3] |
| Molecular Weight | 255.32 g/mol | [3] |
| Appearance | Light yellow to brown crystalline powder | [3] |
| Melting Point | 183 - 187 °C | [3] |
| Absorbance Range | Ultraviolet (UVA) | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not available in reviewed literature. |
Experimental Protocols
In Vitro Photodynamic Therapy Protocol
This protocol describes a general procedure for evaluating the in vitro efficacy of this compound PDT on adherent cancer cell lines, such as A375 human melanoma cells.
Materials:
-
This compound (ACPH)
-
A375 human melanoma cells (or other cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
UVA light source (e.g., Philips, 9W lamp)
-
96-well plates for viability assays
-
6-well plates for apoptosis and other assays
Procedure:
-
Cell Seeding: Seed A375 cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
ACPH Incubation: Prepare a stock solution of ACPH in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration (e.g., 2 µM) in a complete culture medium.[1] Remove the old medium from the cells, wash with PBS, and add the ACPH-containing medium. Incubate for a predetermined time (e.g., 1 hour) in a cell culture incubator.
-
UVA Irradiation: After incubation, wash the cells with PBS to remove any excess ACPH. Add fresh, phenol red-free medium. Irradiate the cells with a UVA light source at a specific dose (e.g., 15 KJ/m²).[1] A control group should be sham-irradiated.
-
Post-Irradiation Incubation: Return the cells to the incubator and culture for a specified period (e.g., 24, 48, or 72 hours) before performing downstream assays.
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Following the post-irradiation incubation, add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
After the desired post-irradiation incubation period, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Intracellular ROS Detection
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
After UVA irradiation, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a fluorescence microscope or flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS.
Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)
Materials:
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Spectrophotometer
Procedure:
-
Following treatment, harvest approximately 2 x 10⁶ cells.[1]
-
Lyse the cells and precipitate proteins using cold 10% TCA.[1]
-
Centrifuge to pellet the protein and collect the supernatant.
-
Add 0.67% TBA to the supernatant and incubate at 95°C for 1 hour to form the MDA-TBA adduct.[1]
-
Cool the samples and measure the absorbance of the pink-colored product at 532-535 nm.[1]
-
Quantify the MDA concentration using a standard curve.
In Vivo Murine Melanoma Model (Suggested Protocol)
This is a generalized protocol and must be optimized for this compound.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude)
-
Murine melanoma cell line (e.g., B16-F10)
-
This compound formulated for in vivo administration
-
UVA light source with a fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject approximately 1 x 10⁶ B16-F10 cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
ACPH Administration: Administer this compound to the mice. The route of administration (e.g., intravenous, intraperitoneal, or intratumoral) and the dose need to be determined in preliminary studies.
-
Drug-Light Interval (DLI): Allow a specific time interval for the photosensitizer to accumulate in the tumor tissue. The optimal DLI needs to be determined experimentally.
-
UVA Irradiation: Anesthetize the mice and deliver a specific dose of UVA light directly to the tumor site using a fiber optic cable. The light dose will need to be optimized.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Also, monitor the body weight and overall health of the mice.
-
Endpoint: Euthanize the mice when the tumor reaches a predetermined size or at the end of the study period. Tumors can be excised for histological analysis.
Visualizations
Caption: Mechanism of this compound Photodynamic Therapy.
Caption: Experimental workflow for in vitro PDT studies.
Caption: Simplified signaling pathway of ACPH-PDT induced apoptosis.
References
- 1. 9-phenyl acridine photosensitizes A375 cells to UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-phenyl acridine photosensitizes A375 cells to UVA radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies to explore the UVA photosensitizing action of this compound in cells by interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 9-Phenylacridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenylacridine and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of applications, ranging from materials science to medicinal chemistry. They are utilized as fluorescent probes, photosensitizers, and have shown potential as anticancer agents. The planar acridine core allows for intercalation into DNA, a property that has been exploited in the development of therapeutic agents. This document provides detailed application notes and experimental protocols for several key synthetic methods used to prepare this compound derivatives, offering a comparative overview to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Methodologies
Several classical and modern synthetic strategies have been developed for the synthesis of the this compound scaffold. The choice of method often depends on the desired substitution pattern, available starting materials, and required reaction conditions (e.g., scalability, green chemistry principles). The primary methods covered in these notes are:
-
Bernthsen Acridine Synthesis: A classical thermal or microwave-assisted condensation reaction.
-
Ullmann Condensation and Cyclization: A two-step route involving the formation of an N-arylanthranilic acid intermediate.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods such as Suzuki and Buchwald-Hartwig couplings for late-stage functionalization.
-
Ortho-Lithiation–Cyclization Sequence: A highly efficient and regioselective method.
Method 1: Bernthsen Acridine Synthesis
The Bernthsen synthesis is a direct and widely used method for the preparation of 9-substituted acridines, including this compound. It involves the condensation of a diarylamine (e.g., diphenylamine) with a carboxylic acid (e.g., benzoic acid) in the presence of a dehydrating agent and catalyst, typically zinc chloride or polyphosphoric acid (PPA), at high temperatures.[1][2] Recent advancements have introduced microwave-assisted protocols that significantly reduce reaction times and improve yields.[1][3]
Reaction Pathway: Bernthsen Synthesis
Caption: Reaction pathway for the Bernthsen synthesis of this compound.
Experimental Protocols
Protocol 1.1: Classical Bernthsen Synthesis
This protocol is a traditional method requiring high temperatures and long reaction times.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine diphenylamine (1.0 eq), benzoic acid (1.2 eq), and anhydrous zinc chloride (2.0 eq).
-
Reaction: Heat the mixture to 200-220 °C in a sand bath or heating mantle for 24 hours. The mixture will become a viscous melt.
-
Work-up: Cool the reaction mixture to approximately 100 °C and cautiously add a 10% aqueous sodium hydroxide solution to dissolve the zinc chloride salts and neutralize excess acid.
-
Extraction: Extract the aqueous mixture with toluene or chloroform (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol to afford this compound.
Protocol 1.2: Microwave-Assisted Bernthsen Synthesis with p-TSA [1]
This method offers a green and efficient alternative to the classical approach.[1]
-
Reaction Mixture: In a microwave-safe vessel, thoroughly mix diphenylamine (1.0 mmol, 169 mg), benzoic acid (1.0 mmol, 122 mg), and p-toluenesulfonic acid (p-TSA) (0.1 mmol, 19 mg).[1]
-
Microwave Irradiation: Irradiate the solvent-free mixture in a microwave reactor at 450 W for 5 minutes.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, extract the crude product with chloroform (2 x 20 mL).
-
Washing: Wash the organic extract with a 10% sodium hydroxide solution followed by distilled water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The residue is purified by column chromatography or recrystallization.
Data Presentation: Bernthsen Synthesis Yields
| Entry | Carboxylic Acid | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzoic Acid | ZnCl₂ | 200-210 °C, 20 h | Low | [1] |
| 2 | Benzoic Acid | PPA | Lower Temp | Poorer Yields | [1] |
| 3 | Benzoic Acid | p-TSA (10 mol%) | Microwave, 450W, 5 min | 92 | [1] |
| 4 | 2-Chlorobenzoic Acid | p-TSA (10 mol%) | Microwave, 450W, 7 min | 88 | [1] |
| 5 | 4-Hydroxybenzoic Acid | p-TSA (10 mol%) | Microwave, 450W, 10 min | 85 | [1] |
| 6 | Acetic Acid | ZnCl₂ | Microwave, 200W, 5 min | 79 | [3] |
Method 2: Ullmann Condensation and Cyclization
Reaction Pathway: Ullmann Condensation Route
Caption: Synthetic route to this compound via Ullmann condensation.
Experimental Protocols
Protocol 2.1: Synthesis of N-Phenylanthranilic Acid (Ullmann Condensation) [4]
-
Reaction Setup: To a flask containing o-chlorobenzoic acid (1.0 eq) and a substituted aniline (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq), copper powder (0.1 eq), and copper(I) oxide (0.05 eq).
-
Reaction: Heat the mixture at 160-170 °C for 2-4 hours with stirring.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Acidify with concentrated HCl to precipitate the product.
-
Purification: Filter the crude N-phenylanthranilic acid, wash with water, and recrystallize from ethanol/water.
Protocol 2.2: Cyclization to Acridone and Conversion to 9-Chloroacridine [5]
-
Reaction Setup: In a round-bottom flask, treat N-phenylanthranilic acid (1.0 eq) with phosphorus oxychloride (POCl₃) (excess, ~4-5 eq).
-
Reaction: Slowly heat the mixture to 85-90 °C on a water bath. A vigorous reaction will occur.[5] Maintain the temperature for 1-2 hours after the initial reaction subsides.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The 9-chloroacridine will precipitate.
-
Purification: Filter the solid, wash with cold water, and then with a dilute sodium carbonate solution. The crude 9-chloroacridine can be purified by recrystallization from acetone.[5]
Protocol 2.3: Suzuki Coupling to this compound
See Method 3 for a detailed Suzuki coupling protocol.
Method 3: Palladium-Catalyzed Cross-Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for the synthesis of this compound derivatives, especially for creating diverse libraries of compounds from a common intermediate like 9-chloroacridine.
Reaction Pathway: Suzuki Coupling
Caption: Suzuki coupling for the synthesis of this compound.
Experimental Protocols
Protocol 3.1: Suzuki Coupling of 9-Chloroacridine
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 9-chloroacridine (1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Method 4: Ortho-Lithiation–Cyclization Sequence
This is a highly efficient, two-step method that provides access to 9-phenylacridines in high yields.[6] It involves the double addition of an ortho-lithiated aniline derivative to benzoyl chloride to form a triarylcarbinol intermediate, which then undergoes an acid-catalyzed cyclization.[6]
Reaction Pathway: Ortho-Lithiation–Cyclization
Caption: Ortho-lithiation–cyclization route to this compound derivatives.
Experimental Protocols
Protocol 4.1: Synthesis of Triarylcarbinol Intermediate [6]
-
Lithiation: In an oven-dried, argon-flushed flask, dissolve the starting N-pivaloyl aniline (2.2 eq) in dry THF. Cool the solution to -78 °C and add n-butyllithium (2.2 eq) dropwise. Stir for 1 hour at this temperature.
-
Addition: To the solution of the ortho-lithiated aniline, add a solution of benzoyl chloride (1.0 eq) in dry THF dropwise at -78 °C.
-
Quenching: After stirring for 2 hours at -78 °C, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Warm the mixture to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude triarylcarbinol by column chromatography.
Protocol 4.2: Acid-Catalyzed Cyclization to this compound [6]
-
Reaction Setup: Dissolve the purified triarylcarbinol (1.0 eq) in glacial acetic acid.
-
Reaction: Add concentrated aqueous HCl and heat the mixture to 90 °C for 1-2 hours.
-
Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude this compound by column chromatography.
Data Presentation: Ortho-Lithiation–Cyclization Yields
| Entry | Starting Aniline Derivative | Intermediate Yield (%) | Final Product | Final Yield (%) | Reference |
| 1 | N-(4-chlorophenyl)pivalamide | 76 | 2,7-Dichloro-9-phenylacridine | 91 | [6] |
| 2 | N-(4-methoxyphenyl)pivalamide | 68 | 2,7-Dimethoxy-9-phenylacridine | 92 | [6] |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Conclusion
The synthesis of this compound derivatives can be achieved through a variety of methods, each with its own advantages and limitations. Classical methods like the Bernthsen synthesis are straightforward but often require harsh conditions. Modern microwave-assisted protocols offer significant improvements in terms of efficiency and environmental impact. The Ullmann condensation provides a versatile route for accessing a range of precursors. For late-stage functionalization and combinatorial library synthesis, palladium-catalyzed cross-coupling reactions are invaluable. Finally, the ortho-lithiation–cyclization sequence stands out for its high yields and regioselectivity. The choice of the optimal synthetic route will depend on the specific target molecule, available resources, and desired scale of the reaction. These detailed notes and protocols are intended to serve as a comprehensive guide for researchers in this exciting field of heterocyclic chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Application Notes: 9-Phenylacridine in the Synthesis of High-Performance OLED Materials
Introduction
The field of organic light-emitting diodes (OLEDs) has seen remarkable advancements, driven by the development of novel organic materials with tailored photophysical and electrical properties. Among these, 9-phenylacridine and its derivatives have emerged as a versatile and powerful scaffold for creating highly efficient and stable OLED materials. The rigid, electron-donating acridine core, combined with the tunable properties afforded by substitution at the 9-position and on the acridine rings, makes this class of compounds particularly suitable for a range of applications within the OLED device architecture. These applications include roles as thermally activated delayed fluorescence (TADF) emitters, high-mobility hole-transporting materials (HTMs), and stable host materials for phosphorescent emitters.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based materials in OLEDs.
Core Applications of this compound Derivatives
The unique electronic and structural characteristics of this compound derivatives have led to their successful implementation in several key roles within OLED devices:
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: The 9,10-dihydroacridine core is a popular electron-donating unit for constructing TADF molecules.[1] By coupling it with a suitable electron-accepting moiety, it is possible to achieve a small singlet-triplet energy splitting (ΔEST), which facilitates efficient reverse intersystem crossing (RISC) and leads to high exciton utilization efficiencies.[4][5]
-
Hole-Transporting Materials (HTMs): The electron-rich nature of the acridine moiety imparts excellent hole-transporting capabilities.[2] Materials incorporating 9,9-dimethyl-9,10-dihydroacridine have demonstrated high thermal stability and have been used to fabricate highly efficient phosphorescent OLEDs.[2]
-
Host Materials: The rigid structure and high triplet energy of some this compound derivatives make them suitable as host materials for phosphorescent emitters, preventing energy back-transfer and ensuring efficient light emission from the guest dopant.[3]
Data Presentation: Performance of this compound Based OLED Materials
The following tables summarize the key performance parameters of various OLED materials synthesized using this compound and its derivatives.
Table 1: Performance of TADF Emitters
| Emitter Name | Host Material | Doping Conc. (%) | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Peak (nm) | Ref. |
| BPO-BDMAc | - | 25 | ~23 | - | - | - | [1] |
| TRZ-DDMAc | DBFPO | 30 | - | - | - | 529 | [6] |
| TRZ-DDPAc | DBFPO | 30 | 27.3 | 62.8 | 56.3 | 511 | [4][6] |
Table 2: Performance of Hole-Transporting Materials
| HTM Name | Device Application | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Ref. |
| TPA-2ACR | Yellow Phosphorescent OLED | 21.59 | 55.74 | 29.28 | [2] |
| TAPC (Reference) | Yellow Phosphorescent OLED | 10.6 | 32.53 | 18.58 | [2] |
Table 3: Performance of Host Materials
| Host Name | Emitter | Max. EQE (%) | Triplet Energy (eV) | Ref. |
| PhCAR-2ACR | Yellow Phosphorescent Emitter | - | - | [2] |
| 2,6-bis(9,9,10-triphenyl-9,10-dihydroacridin-3-yl)pyridine | Blue & Red Phosphorescent Emitters | >10 | 2.68 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives and the fabrication of OLED devices.
Protocol 1: Synthesis of 9-Phenylacridines via Ortho-Lithiation–Cyclization Sequence
This protocol describes a two-step synthesis of 9-phenylacridines from pivaloyl anilines and benzoyl chloride.[7]
Step 1: Synthesis of Tertiary Alcohols (e.g., 2a)
-
To a solution of the appropriate ortho-lithiated pivaloyl aniline (1.0 equiv.) in dry THF at -78 °C, add benzoyl chloride (1.4 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the tertiary alcohol.
Step 2: Cyclization to this compound (e.g., 3a)
-
Dissolve the tertiary alcohol (1.0 equiv.) in glacial acetic acid.
-
Add concentrated aqueous HCl and heat the mixture at 90 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and aqueous ammonia.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Protocol 2: Synthesis of TPA-2ACR (Hole-Transporting Material)
This protocol outlines the synthesis of 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR) via a Buchwald-Hartwig amination.[2]
-
Combine 4-bromo-N-(4-bromophenyl)-N-phenylaniline (1.0 equiv.), 9,9-dimethyl-9,10-dihydroacridine (2.2 equiv.), Pd(OAc)2 (0.1 equiv.), P(t-Bu)3 (0.2 equiv.), and NaOt-Bu (3.0 equiv.) in a reaction flask.
-
Add dry toluene to the mixture and reflux under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, extract the mixture with dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to yield TPA-2ACR.
Protocol 3: OLED Device Fabrication
This protocol describes a general procedure for the fabrication of a multilayer OLED device using vacuum thermal evaporation.
-
Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol.
-
Dry the substrate in an oven and then treat it with UV-ozone for 15 minutes.
-
Transfer the substrate to a high-vacuum chamber (<10-6 Torr).
-
Deposit the following layers sequentially by thermal evaporation:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL) (e.g., TPA-2ACR)
-
Emissive Layer (EML) (co-evaporation of a host material and a this compound-based emitter)
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL) (e.g., LiF)
-
Cathode (e.g., Al)
-
-
The thickness of each layer and the doping concentration in the EML should be optimized for a specific device architecture.
-
Encapsulate the fabricated device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Visualizations
The following diagrams illustrate the synthesis pathways and a general experimental workflow for OLED fabrication.
Caption: Synthesis of TPA-2ACR via Buchwald-Hartwig Amination.
Caption: General workflow for OLED device fabrication.
References
- 1. A novel donor moiety 9,9,9′9′-tetramethyl-9,9′10,10′-tetrahydro-2,10′-biacridine via one-pot C–H arylation for TADF emitters and their application in highly efficient solution-processable OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for DNA Intercalation Studies with 9-Phenylacridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
9-Phenylacridine (ACPH) is an acridine derivative with potential applications as a chemotherapeutic agent and photosensitizer.[1][2] Its biological activity is linked to its ability to interact with DNA, a characteristic shared by many acridine compounds known to be DNA intercalators.[1][3] Understanding the binding mechanism and affinity of this compound to DNA is crucial for the rational design of new therapeutic agents.[4] This document provides detailed protocols for studying the intercalation of this compound with DNA using various biophysical techniques.
The interaction of this compound with DNA is thought to occur through non-electrostatic interactions, including hydrogen bonding and van der Waals forces.[1][5] While some studies suggest a partial intercalation into the minor groove of DNA[4], others point towards a more complex binding mode. Spectroscopic and biophysical studies are essential to elucidate the precise mechanism and quantify the binding parameters.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from biophysical studies of the interaction between this compound and Calf Thymus DNA (CT-DNA).
| Parameter | Value | Method | Reference |
| Binding Constant (K) | ~10³ M⁻¹ | Absorption Spectroscopy | [1][5] |
| Number of Binding Sites (n) | ≈ 2 | Absorption Spectroscopy | [1][5] |
| Binding Stoichiometry (ACPH:DNA) | 1:4 | Job Plot Analysis | [1][5] |
| Binding Nature | Spontaneous, Exothermic, Enthalpy-driven | Temperature Effect on Titration | [1][5] |
Experimental Protocols
UV-Visible Spectrophotometry
This technique is used to monitor the changes in the absorption spectrum of this compound upon binding to DNA. Intercalation typically leads to hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the maximum wavelength of absorbance.[6][7]
Materials:
-
This compound (ACPH) stock solution (e.g., in DMSO or ethanol)
-
Calf Thymus DNA (CT-DNA) stock solution in a suitable buffer (e.g., Tris-HCl buffer)
-
Buffer solution (e.g., 10 mM Tris-HCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Protocol:
-
Preparation of Solutions:
-
Prepare a working solution of ACPH in the buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid effects on DNA structure.
-
Determine the concentration of the CT-DNA stock solution spectrophotometrically using an extinction coefficient of 6600 M⁻¹ cm⁻¹ at 260 nm.
-
-
Absorption Titration:
-
Standard Titration: Keep the concentration of ACPH constant while titrating with increasing concentrations of CT-DNA.
-
Place a known concentration of ACPH solution in the sample cuvette.
-
Record the absorption spectrum (e.g., from 200 to 500 nm).
-
Add small aliquots of the CT-DNA stock solution to the cuvette.
-
Incubate for a few minutes to allow for equilibration.
-
Record the absorption spectrum after each addition.
-
Correct the spectra for the dilution effect.
-
-
Reverse Titration: Keep the concentration of CT-DNA constant while titrating with increasing concentrations of ACPH.[5]
-
-
Data Analysis:
-
Analyze the changes in absorbance at the wavelength of maximum absorbance of ACPH.
-
The binding constant (K) and the number of binding sites (n) can be determined using a Scatchard plot or by fitting the data to appropriate binding models.[5]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique to study DNA-ligand interactions. The intrinsic fluorescence of this compound may be quenched or enhanced upon binding to DNA.
Materials:
-
Same as for UV-Visible Spectrophotometry
-
Spectrofluorometer
Protocol:
-
Fluorescence Titration:
-
Set the excitation wavelength at the absorption maximum of this compound and record the emission spectrum over an appropriate range.
-
Place a known concentration of ACPH solution in the sample cuvette.
-
Record the initial fluorescence spectrum.
-
Add increasing amounts of CT-DNA to the cuvette.
-
After each addition, mix and allow the solution to equilibrate before recording the fluorescence spectrum.
-
-
Competitive Binding Assay (Ethidium Bromide Displacement):
-
Ethidium bromide (EB) is a well-known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA.
-
Prepare a solution of CT-DNA pre-bound with EB.
-
Add increasing concentrations of ACPH to the DNA-EB complex.
-
Monitor the decrease in the fluorescence of EB as it is displaced by ACPH.[4]
-
The quenching of EB fluorescence indicates that ACPH is competing for the same binding sites.
-
-
Data Analysis:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism.[8]
-
Binding constants can be calculated from the titration data.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding. The CD spectrum of DNA is sensitive to its helical structure.[9][10]
Materials:
-
Same as for UV-Visible Spectrophotometry
-
CD Spectropolarimeter
Protocol:
-
Sample Preparation:
-
Prepare solutions of CT-DNA in the buffer.
-
Prepare solutions of the ACPH-DNA complex at different molar ratios.
-
-
CD Spectra Acquisition:
-
Record the CD spectrum of the free CT-DNA solution in the far-UV region (e.g., 220-320 nm).
-
Record the CD spectra of the ACPH-DNA complex solutions.
-
Subtract the CD spectrum of the buffer from the sample spectra.
-
-
Data Analysis:
-
Analyze the changes in the positive and negative bands of the DNA CD spectrum.
-
Intercalation typically leads to an increase in the intensity of the positive band and a decrease in the intensity of the negative band.[11]
-
Viscosity Measurement
Viscosity measurements provide strong evidence for the mode of DNA binding. Intercalation causes a lengthening of the DNA helix, which leads to an increase in the viscosity of the DNA solution.[7][12]
Materials:
-
Same as for UV-Visible Spectrophotometry
-
Viscometer (e.g., Oswald capillary viscometer or a rotational viscometer)
-
Constant temperature water bath
Protocol:
-
Sample Preparation:
-
Prepare a solution of CT-DNA of a fixed concentration in the buffer.
-
Prepare a series of solutions containing the same concentration of CT-DNA and increasing concentrations of ACPH.
-
-
Viscosity Measurement:
-
Measure the flow time of the buffer, the free CT-DNA solution, and each of the ACPH-DNA complex solutions using the viscometer maintained at a constant temperature (e.g., 25 °C).
-
Perform multiple readings for each sample to ensure accuracy.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀), where η is the viscosity of the DNA solution in the presence of ACPH and η₀ is the viscosity of the DNA solution alone.
-
Plot the relative viscosity versus the ratio of [ACPH]/[DNA].
-
A significant increase in relative viscosity is indicative of an intercalative binding mode.[13]
-
Visualizations
Caption: Experimental workflow for DNA intercalation studies.
Caption: Mechanism of this compound DNA intercalation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between DNA and the acridine intercalator: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Circular dichroism spectroscopy of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circular dichroism spectroscopy of DNA. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 9-Phenylacridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 9-Phenylacridine. Detailed protocols for spectroscopic, chromatographic, and thermal analysis are presented to ensure accurate and reproducible results.
Overview of this compound
This compound is a heterocyclic aromatic compound with a molecular formula of C₁₉H₁₃N and a molecular weight of 255.32 g/mol . Its structure, consisting of a phenyl group substituted at the 9-position of the acridine core, gives rise to its characteristic photophysical properties, including notable fluorescence. This property makes it a valuable compound in various fields, including the development of fluorescent probes, organic light-emitting diodes (OLEDs), and as a potential photosensitizer in photodynamic therapy. Its ability to intercalate with DNA also makes it a subject of interest in anticancer research.
Physical and Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃N | |
| Molecular Weight | 255.32 g/mol | |
| Appearance | Light yellow to brown to dark green crystalline powder | |
| Melting Point | 183 - 187 °C | |
| CAS Number | 602-56-2 |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure and photophysical properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Quantitative Data:
¹H NMR (CDCl₃): The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) shows characteristic signals for the aromatic protons. The exact chemical shifts (ppm) can vary slightly depending on the solvent and concentration. The following is a representative interpretation based on available data.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d | 2H | Protons ortho to Nitrogen on Acridine |
| ~7.80 - 7.40 | m | 9H | Phenyl and remaining Acridine protons |
| ~7.25 | t | 2H | Protons meta to Nitrogen on Acridine |
Note: Detailed peak assignments require advanced 2D NMR techniques.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse (zg30)
-
Solvent: CDCl3
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Workflow for NMR Analysis:
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Quantitative Data:
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| GC-MS | Electron Ionization (EI) | 255 (M⁺) | 254, 178, 127 |
| LC-MS | Electrospray Ionization (ESI) | 256 | - |
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or methanol.
-
Perform serial dilutions to obtain a final concentration of 1-10 µg/mL.
-
-
Instrument Parameters:
-
GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Confirm the molecular ion peak and analyze the fragmentation pattern. Compare with a library spectrum if available.
-
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule.
Quantitative Data:
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Ethanol | ~259, ~355, ~373 | Data not readily available |
Note: The λmax values can be influenced by the solvent polarity.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of 1 mM.
-
Perform serial dilutions to prepare a series of solutions with concentrations ranging from 1 µM to 20 µM.
-
-
Instrument Parameters:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvette: 1 cm path length quartz cuvette.
-
Wavelength Range: 200 - 600 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample.
-
-
Data Analysis:
-
Record the absorbance spectrum of each solution.
-
Identify the wavelengths of maximum absorbance (λmax).
-
To determine the molar absorptivity (ε), plot a calibration curve of absorbance at a specific λmax versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity.
-
Fluorescence Spectroscopy
This compound exhibits strong fluorescence, a key characteristic for many of its applications.
Quantitative Data:
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| Ethanol | ~373 | ~400, ~420 | Data not readily available |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound (absorbance < 0.1 at the excitation wavelength) in a spectroscopic grade solvent to avoid inner filter effects.
-
-
Instrument Parameters:
-
Spectrofluorometer: A calibrated spectrofluorometer.
-
Cuvette: 1 cm path length quartz cuvette.
-
Excitation Wavelength: Set to one of the λmax values obtained from the UV-Vis spectrum (e.g., 373 nm).
-
Emission Wavelength Range: Scan from a wavelength slightly higher than the excitation wavelength to ~700 nm.
-
Excitation and Emission Slit Widths: Set to appropriate values (e.g., 5 nm) to balance signal intensity and resolution.
-
-
Data Analysis:
-
Record the emission spectrum and identify the wavelength of maximum emission.
-
To determine the fluorescence quantum yield (ΦF), a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.
-
Relationship between Spectroscopic Techniques:
Caption: Interrelation of spectroscopic techniques.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reverse-phase method is typically suitable for this non-polar compound.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrument Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at one of the λmax values (e.g., 259 nm).
-
-
Data Analysis:
-
The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.
-
For quantification, a calibration curve is constructed by injecting known concentrations of this compound and plotting peak area versus concentration.
-
Workflow for HPLC Analysis:
Caption: General workflow for HPLC analysis.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on the thermal stability and phase transitions of this compound.
Expected Results:
-
DSC: An endothermic peak corresponding to the melting point of the compound (around 183-187 °C) is expected.
-
TGA: The TGA curve will show the decomposition temperature of this compound, indicating its thermal stability.
Experimental Protocol: DSC and TGA
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum pan.
-
-
Instrument Parameters (DSC):
-
Temperature Range: 25 °C to 250 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Instrument Parameters (TGA):
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperatures of any thermal transitions.
-
TGA: Determine the onset of decomposition and the percentage of weight loss.
-
X-ray Crystallography
For obtaining the definitive three-dimensional molecular structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard.
Crystal Structure Data:
Crystallographic data for this compound is available in the Crystallography Open Database (COD) under the entry number 7226889.
Protocol Overview: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation of a solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software. This will yield precise bond lengths, bond angles, and information about the crystal packing.
Safety and Handling of 9-Phenylacridine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 9-Phenylacridine in a laboratory setting. The information is intended to supplement, not replace, institutional safety protocols and the material safety data sheet (MSDS) provided by the supplier.
Overview and Applications
This compound is an aromatic organic compound with a range of applications in research and development. It is recognized for its fluorescent properties, making it a valuable tool in photochemical studies and as a fluorescent probe.[1][2] In the electronics industry, it is utilized as a free-radical photoinitiator.[3] Furthermore, its ability to intercalate with DNA has led to its investigation as a potential anticancer agent, and it has been shown to induce apoptosis in cancer cell lines.[4][5][6] It can also act as a photosensitizer, enhancing DNA damage upon exposure to UVA radiation.[4][7]
Hazard Identification and Classification
This compound is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[8] While some reports suggest it may cause skin, eye, and respiratory irritation, a significant number of suppliers indicate that it does not meet the criteria for GHS hazard classification.[9][10][11] It is crucial to handle this compound with care, assuming potential for irritation.
Signal Word: Warning[8]
Hazard Statement:
-
H302: Harmful if swallowed.[8]
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃N | [8][10] |
| Molecular Weight | 255.31 g/mol | [10][11] |
| Appearance | Light yellow to amber to dark green crystalline powder | [2][12] |
| Melting Point | 183 - 187 °C | [2] |
| Purity | ≥98% (GC) | [2][11] |
Table 2: Toxicological Data
| Parameter | Value | Reference |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | [8] |
| LD50 (Oral) | No data available | [8] |
| Skin Corrosion/Irritation | No data available | [9] |
| Serious Eye Damage/Irritation | No data available | [9] |
Table 3: Occupational Exposure Limits
| Agency | Limit | Reference |
| OSHA PEL | Not available | [9] |
| NIOSH REL | Not available | [9] |
| ACGIH TLV | Not available | [9] |
Experimental Protocols
General Handling and Storage Protocol
Objective: To outline the standard procedures for the safe handling and storage of this compound to minimize exposure and maintain chemical integrity.
Materials:
-
This compound solid
-
Chemical-resistant gloves (nitrile, double-gloving recommended)
-
Safety goggles or face shield
-
Lab coat or gown
-
Spatula
-
Weighing paper
-
Fume hood
-
Tightly sealed, light-resistant container
-
Secondary containment
Procedure:
-
Preparation: Before handling, ensure the work area, typically a fume hood, is clean and uncluttered. Have all necessary equipment and personal protective equipment (PPE) readily available.
-
Personal Protective Equipment (PPE): Don a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Handling:
-
Conduct all manipulations of this compound powder within a certified chemical fume hood to avoid inhalation of dust.[3]
-
Use a clean spatula for transferring the solid.
-
Avoid direct contact with skin and eyes.[8] In case of accidental contact, follow the first aid procedures outlined in Section 5.
-
Do not eat, drink, or smoke in the handling area.[8]
-
-
Storage:
-
Store this compound in a tightly closed, light-resistant container.[3]
-
The compound is sensitive to visible light and exposure to sunlight should be avoided.[3]
-
Store in a cool, dark, and dry place away from incompatible materials such as oxidizing agents.[3]
-
Utilize a secondary containment vessel for the storage container.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[9]
-
Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.
-
Protocol for Use in Cell Culture (Anticancer Studies)
Objective: To provide a safe procedure for preparing and introducing this compound into cell cultures for in vitro assays.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Cell culture medium
-
Cell line of interest (e.g., A375 melanoma cells)[4]
-
Biological safety cabinet (BSC)
-
Incubator
-
Personal Protective Equipment (as per section 4.1)
Procedure:
-
Stock Solution Preparation:
-
Inside a chemical fume hood, accurately weigh the desired amount of this compound.
-
Dissolve the powder in a suitable sterile solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Store the stock solution in small aliquots at -20°C or as determined by stability studies.
-
-
Working Solution Preparation:
-
Inside a biological safety cabinet, dilute the stock solution with sterile cell culture medium to the desired final concentration for your experiment.
-
-
Cell Treatment:
-
Add the this compound working solution to the cell culture plates.
-
Gently swirl the plates to ensure even distribution.
-
Incubate the cells for the desired period under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Post-Treatment Handling:
-
All treated cells, media, and disposable labware should be considered hazardous waste and disposed of according to institutional guidelines.
-
Decontaminate the biological safety cabinet after use.
-
Protocol for Spill Response
Objective: To provide a clear and safe procedure for managing a small-scale spill of this compound powder.
Materials:
-
Spill kit containing:
-
Absorbent pads or inert absorbent material (e.g., vermiculite, sand)
-
Two pairs of chemical-resistant gloves
-
Safety goggles or face shield
-
Disposable gown or coveralls
-
Shoe covers
-
Respirator (N95 or higher)
-
Plastic bags for hazardous waste
-
"Caution: Hazardous Chemical Spill" sign
-
Procedure:
-
Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
-
Secure the Area:
-
Restrict access to the spill area. Post a warning sign.
-
-
Don PPE:
-
Put on all required PPE from the spill kit, including a respirator.
-
-
Contain and Clean:
-
Carefully cover the spill with absorbent pads or inert absorbent material to prevent the powder from becoming airborne.
-
Gently sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Wipe the spill area with a cloth dampened with a suitable solvent, followed by a decontamination solution.
-
-
Decontamination and Disposal:
-
Place all contaminated materials, including PPE, into a labeled hazardous waste bag.
-
Dispose of the waste according to institutional and local regulations.
-
-
Report:
-
Report the incident to your supervisor and EHS department.
-
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures and seek medical attention.[8][9]
-
If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.[8][9]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[8][9]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][9]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8][9]
Waste Disposal
All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Visualizations
Caption: General workflow for handling this compound.
Caption: Spill response procedure for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ph.health.mil [ph.health.mil]
- 3. hampfordresearch.com [hampfordresearch.com]
- 4. 9-phenyl acridine photosensitizes A375 cells to UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. This compound | 602-56-2 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. ccohs.ca [ccohs.ca]
- 11. This compound | C19H13N | CID 69041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
9-Phenylacridine: A Versatile Photoinitiator for Radical Polymerization
Application Note & Protocols
Introduction
9-Phenylacridine (9-PA) is a versatile organic compound that serves as a highly efficient Type II photoinitiator for free-radical polymerization.[1][2] Its primary application lies in UV curing systems, where it facilitates the rapid crosslinking and curing of oligomers and active diluents upon exposure to a light source.[2] Functioning as a photosensitizer, 9-PA absorbs light energy and transfers it to a co-initiator, typically a tertiary amine, to generate the free radicals necessary for initiating polymerization. This note provides an overview of 9-PA's properties, its mechanism of action, and detailed protocols for its use in the photopolymerization of multifunctional acrylates.
Physicochemical Properties
| Property | Value |
| CAS Number | 602-56-2[3][4][5] |
| Molecular Formula | C₁₉H₁₃N[3][4][5] |
| Molecular Weight | 255.32 g/mol [3][4][5] |
| Appearance | Light yellow to dark green crystalline powder[3] |
| Melting Point | 183 - 187 °C[3] |
| Purity | ≥ 98% (GC)[3] |
| Solubility | Soluble in common organic solvents. |
Mechanism of Photoinitiation
As a Type II photoinitiator, this compound requires a co-initiator, such as an amine, to produce initiating radicals. The process is initiated by the absorption of UV or visible light by 9-PA, which transitions it to an excited singlet state, followed by intersystem crossing to a more stable triplet state. The excited triplet state of 9-PA then interacts with a hydrogen donor, typically a tertiary amine like N-methyldiethanolamine (MDEA), through an electron transfer-proton transfer process. This results in the formation of an aminyl radical, which is the primary species responsible for initiating the polymerization of acrylate monomers.
Caption: Photoinitiation mechanism of the this compound/Amine system.
Applications
This compound is widely utilized in various industrial applications, including:
-
UV-curable coatings and inks: Its efficiency in initiating rapid polymerization makes it ideal for applications requiring fast curing times.
-
Adhesives and sealants: It is used to formulate high-performance adhesives that cure on demand with UV light.
-
Electronics: 9-PA is employed in the manufacturing of photoresists and other electronic components.[1]
-
Biomedical research: Due to its fluorescent properties and ability to interact with DNA, it is also explored in the development of fluorescent probes and in photodynamic therapy.[3]
Experimental Protocols
Materials
-
Photoinitiator: this compound (9-PA), Purity ≥ 98%
-
Co-initiator: N-methyldiethanolamine (MDEA)
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Solvent (optional): Acetone or other suitable organic solvent
Protocol 1: Bulk Photopolymerization of Trimethylolpropane Triacrylate (TMPTA)
This protocol describes the UV-induced bulk polymerization of TMPTA, a common trifunctional acrylate monomer used to create highly crosslinked polymers.
Experimental Workflow:
Caption: Experimental workflow for bulk photopolymerization of TMPTA.
Procedure:
-
Formulation Preparation: In a suitable container, combine this compound (0.5 mol% relative to the acrylate double bonds of TMPTA) and N-methyldiethanolamine (2.0 mol% relative to the acrylate double bonds of TMPTA).
-
Dissolution: Add the trimethylolpropane triacrylate (TMPTA) monomer to the container.
-
Mixing: Stir the mixture thoroughly in the dark until all components are fully dissolved and the solution is homogeneous.
-
Application: Apply a thin film of the formulation (e.g., 100 µm thickness) onto a suitable substrate (e.g., glass slide).
-
Curing: Expose the film to a UV light source (e.g., a 365 nm LED lamp with an intensity of 100 mW/cm²). The curing time will depend on the desired degree of conversion and the specific experimental setup.
-
Analysis: The cured polymer can be analyzed for properties such as hardness, solvent resistance, and degree of conversion using techniques like FTIR spectroscopy to monitor the disappearance of the acrylate C=C bond peak.
Quantitative Data
While specific performance data for this compound is not extensively published in readily available literature, the following table provides a general expectation of performance for a Type II photoinitiator system in the polymerization of multifunctional acrylates. Researchers should perform their own optimizations to determine the ideal parameters for their specific application.
| Parameter | Typical Range for Type II Systems |
| 9-PA Concentration | 0.1 - 2.0 wt% |
| Co-initiator (MDEA) Concentration | 1.0 - 5.0 wt% |
| Light Source Wavelength | 365 - 405 nm |
| Light Intensity | 50 - 500 mW/cm² |
| Curing Time for Thin Films | 5 - 60 seconds |
| Achievable Conversion | > 80% |
Note: The optimal concentrations of 9-PA and MDEA, as well as the irradiation conditions, should be determined experimentally for each specific formulation and application. The ratio of photoinitiator to co-initiator can significantly impact the curing speed and final polymer properties.
Safety and Handling
This compound should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses. It is sensitive to visible light and should be stored in a cool, dark place away from oxidizing agents.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a robust and efficient Type II photoinitiator for the free-radical polymerization of acrylates. When combined with a suitable co-initiator, it provides rapid curing under UV or visible light, making it a valuable tool for a wide range of applications in materials science, electronics, and beyond. The protocols provided herein serve as a starting point for researchers to develop and optimize their own photopolymerization processes using this versatile compound.
References
Troubleshooting & Optimization
optimizing reaction conditions for 9-Phenylacridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 9-Phenylacridine. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
There are several established methods for the synthesis of this compound. The most common is the Bernthsen acridine synthesis , which involves the condensation of diphenylamine with benzoic acid using a catalyst like zinc chloride or polyphosphoric acid at high temperatures.[1][2] Other notable methods include a high-yield, two-step ortho-lithiation–cyclization sequence and modern variations such as microwave-assisted synthesis .[3][4]
Q2: I am getting a low yield in my Bernthsen synthesis of this compound. What are the likely causes and how can I improve it?
Low yields in the Bernthsen synthesis are a frequent issue.[5] Key factors that can contribute to this include:
-
Inadequate Temperature: This reaction requires high temperatures, typically between 200-270°C, for extended periods when using conventional heating.[1][5] Insufficient heat will lead to an incomplete reaction.
-
Catalyst Inactivity: The zinc chloride catalyst is sensitive to moisture. Ensure you are using anhydrous zinc chloride and maintaining anhydrous reaction conditions.
-
Suboptimal Reagent Ratio: The molar ratio of reactants and catalyst is crucial. An excess of the carboxylic acid can sometimes improve yields.[6]
-
Reaction Time: Conventional heating methods may require reaction times of up to 24 hours.[1]
To improve the yield, consider the following:
-
Ensure the reaction temperature is consistently within the optimal range.
-
Use a freshly opened or properly stored anhydrous zinc chloride catalyst.
-
Optimize the molar ratio of diphenylamine, benzoic acid, and zinc chloride.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]
-
Consider using microwave-assisted heating, which can dramatically reduce reaction times to minutes and significantly increase yields.[4][5]
Q3: What are the common side products in the Bernthsen synthesis and how can they be minimized?
The harsh conditions of the Bernthsen synthesis (high temperatures and strong acids) can lead to the formation of undesired byproducts through charring and other side reactions.[5] To minimize these:
-
Optimize Temperature and Time: Avoid excessively high temperatures or prolonged heating, as this can promote the decomposition of starting materials and products.[5]
-
Use a Milder Catalyst: Polyphosphoric acid (PPA) can be used as a catalyst at lower temperatures compared to zinc chloride, which may reduce charring, although it might also lead to lower yields in some cases.[5][7]
-
Purification: Careful purification of the crude product is essential. Column chromatography and recrystallization are effective methods for removing byproducts.[3][4]
Q4: Can I use a different catalyst for the Bernthsen synthesis?
Yes, alternatives to zinc chloride have been successfully employed. Polyphosphoric acid (PPA) is a common alternative that can facilitate the reaction at lower temperatures.[5][7] A patented method also describes the use of a composite catalyst system of zinc chloride and 85% phosphoric acid, which has been shown to produce high yields.[8] For microwave-assisted synthesis, catalysts such as barium chloride have also been reported.[4]
Q5: What are the recommended purification methods for this compound?
The most common and effective methods for purifying this compound are:
-
Column Chromatography: This technique is widely used to separate the desired product from unreacted starting materials and byproducts.[3]
-
Recrystallization: Crystallization from a suitable solvent, such as ethanol, is an excellent method for obtaining high-purity this compound.[4]
The choice of method will depend on the scale of the reaction and the nature of the impurities. Often, a combination of both techniques is used to achieve the highest purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inadequate reaction temperature. | Ensure the reaction is heated to the optimal temperature range (200-270°C for conventional Bernthsen).[1][5] |
| Inactive or insufficient catalyst. | Use anhydrous zinc chloride and ensure it is used in the correct molar ratio.[2] Consider using a fresh batch of catalyst. | |
| Insufficient reaction time. | Monitor the reaction by TLC to ensure it has gone to completion.[4] Conventional methods may require long reaction times (up to 24 hours).[1] | |
| Poor quality of starting materials. | Use pure diphenylamine and benzoic acid. | |
| Formation of Dark, Tarry Byproducts | Reaction temperature is too high. | Reduce the reaction temperature. Avoid exceeding 270°C.[5] |
| Prolonged reaction time at high temperature. | Optimize the reaction time by monitoring with TLC.[4][5] | |
| Consider using a milder catalyst system like polyphosphoric acid which allows for lower reaction temperatures.[5] | ||
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | After completion, the reaction mixture is typically poured into ice-cold water to precipitate the crude product.[4] |
| Emulsion formation during extraction. | Break the emulsion by adding a saturated brine solution. | |
| Product is not pure after initial work-up | Presence of unreacted starting materials. | Optimize reaction conditions (temperature, time, catalyst amount) to drive the reaction to completion. |
| Formation of side products. | Purify the crude product using column chromatography followed by recrystallization.[3][4] |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Conventional Bernthsen | Zinc Chloride | 200-270 | 24 h | Variable, can be low | [1][5] |
| Conventional Bernthsen | Polyphosphoric Acid (PPA) | Lower than ZnCl₂ | Shorter than ZnCl₂ | Lower than ZnCl₂ | [5][7] |
| Microwave-Assisted Bernthsen | Zinc Chloride | 200-210 | 5 min | Up to 98 | [5] |
| Microwave-Assisted Bernthsen | Barium Chloride | N/A (10% intensity) | 12 min | Good | [4] |
| ortho-Lithiation–Cyclization | Conc. aq. HCl in glacial AcOH | 90 | N/A | 91-92 | [3] |
| Patented Method | ZnCl₂ and 85% H₃PO₄ | 220-240 | 5-7 h | > 70 | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Bernthsen Synthesis of this compound [4]
Materials:
-
Diphenylamine (1 mmol)
-
Benzoic acid (1 mmol)
-
Barium chloride (0.5 mmol) as a catalyst
-
Ethanol (5 mL)
-
Microwave oven (domestic type, 800W)
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
In a 100 mL conical flask, thoroughly mix diphenylamine (1 mmol), benzoic acid (1 mmol), barium chloride (0.5 mmol), and 5 mL of ethanol.
-
Irradiate the mixture in a microwave oven at 10% intensity for a total of 12 minutes (administered in six 2-minute pulses).
-
Monitor the completion of the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Filter the separated solid product, wash it with an excess of cold water, and dry it at room temperature for 20 minutes.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Protocol 2: Synthesis of this compound via ortho-Lithiation–Cyclization Sequence (for a derivative) [3]
This is a two-step process. The first step is the preparation of a tertiary alcohol intermediate, followed by its cyclization.
Step 1: Synthesis of the Triarylcarbinol Intermediate
-
This step involves the double addition of an ortho-lithiated pivaloyl aniline to benzoyl chloride. The specific procedure for generating the ortho-lithiated species is required from the primary literature.
Step 2: Cyclization to form the this compound derivative
-
Treat the tertiary alcohol intermediate with concentrated aqueous HCl in glacial acetic acid.
-
Heat the reaction mixture at 90°C.
-
Upon completion, the this compound product is isolated. The provided literature reports yields of 91-92% for this cyclization step.[3]
-
Purification is typically carried out by column chromatography.[3]
Visualizations
Caption: Workflow for the Bernthsen synthesis of this compound.
References
- 1. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Bernthsen Acridine Synthesis (Chapter 5) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. benchchem.com [benchchem.com]
- 6. bch.ro [bch.ro]
- 7. Buy this compound | 602-56-2 [smolecule.com]
- 8. CN101525392B - this compound photoinitiator and preparation method thereof - Google Patents [patents.google.com]
troubleshooting low yield in 9-Phenylacridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-phenylacridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods for synthesizing this compound include the Bernthsen acridine synthesis, the Ullmann condensation to form an intermediate that is then cyclized, and the reaction of a C-acylated diphenylamine with iodine/hydroiodic acid.[1][2][3]
Q2: My this compound product is a light yellow to brown or dark green crystalline powder. Is this normal?
Yes, the appearance of this compound can range from a light yellow to brown or even a dark green crystalline powder. The color can be indicative of purity, with purer forms typically being lighter in color.
Q3: What is a typical melting point for this compound?
The reported melting point for this compound is generally in the range of 183-187 °C.
Q4: What are some common applications of this compound?
This compound and its derivatives are utilized in various fields. They are investigated for their anti-cancer properties, acting as DNA intercalators and topoisomerase inhibitors. They also find use as fluorescent probes, in organic light-emitting diodes (OLEDs), and as photosensitizers in photodynamic therapy.
Troubleshooting Guides for Low Yield
Low yield is a frequent issue in the synthesis of this compound. This section provides troubleshooting advice for the most common synthetic routes.
Bernthsen Acridine Synthesis
The Bernthsen synthesis involves the condensation of diphenylamine with benzoic acid using a Lewis acid catalyst, typically zinc chloride, at high temperatures.[4]
Problem: Low or no product yield.
| Potential Cause | Suggested Solution(s) |
| Inadequate Reaction Temperature | The Bernthsen synthesis traditionally requires high temperatures, often between 200-270°C, for extended periods (up to 24 hours) with conventional heating.[4] Ensure your reaction is reaching and maintaining the optimal temperature. |
| Suboptimal Catalyst Concentration | The amount of zinc chloride is crucial. While necessary, an excess can sometimes hinder the reaction. Experiment with varying the molar ratio of reactants to the catalyst. |
| Insufficient Reaction Time | This reaction can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of Side Products | High temperatures and strongly acidic conditions can lead to charring and other side reactions.[5] Consider optimizing the temperature and reaction time to minimize byproduct formation. In some cases, using a milder catalyst like polyphosphoric acid (PPA) at a lower temperature may be beneficial, although it might also result in lower yields.[5] |
| Moisture Contamination | Zinc chloride is hygroscopic. Ensure all reactants and glassware are thoroughly dried to prevent catalyst deactivation. |
Problem: The reaction is too slow and requires very high temperatures.
| Potential Cause | Suggested Solution(s) |
| Conventional Heating Limitations | Conventional heating methods are often inefficient and require long reaction times. |
| Alternative Heating Method | Consider using microwave irradiation. Microwave-assisted Bernthsen synthesis has been shown to dramatically reduce reaction times to minutes and can improve yields.[5][6] A starting point could be irradiating a 1:1:1 molar ratio of diphenylamine, benzoic acid, and zinc chloride at 450 W for 5 minutes.[5] |
Ullmann Condensation Route
This two-step approach involves an initial Ullmann condensation to form N-phenylanthranilic acid, followed by cyclization to an acridone, which is then converted to this compound.
Problem: Low yield in the initial Ullmann condensation.
| Potential Cause | Suggested Solution(s) |
| Catalyst Deactivation | The copper catalyst is sensitive to air and moisture. Ensure anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[5] |
| Purity of Reactants | Impurities in the aryl halide or aniline derivative can interfere with the catalytic cycle. Use purified starting materials. |
| Inadequate Temperature | Traditional Ullmann reactions often require high temperatures (above 150°C).[5] Ensure your reaction is reaching the necessary temperature. |
| Poor Ligand Choice | Modern Ullmann couplings often employ ligands to improve efficiency and lower reaction temperatures. For electron-rich phenols, N,N-dimethylglycine has been shown to be effective.[7] Screening different ligands may be necessary. |
| Incorrect Base | The choice of base is critical. Commonly used bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The optimal base can be substrate-dependent. |
Problem: Incomplete cyclization of N-phenylanthranilic acid.
| Potential Cause | Suggested Solution(s) |
| Inefficient Cyclizing Agent | Strong acids like concentrated sulfuric acid or polyphosphoric acid are typically used. Ensure the cyclizing agent is of good quality and used in sufficient quantity. |
| Presence of Water | Water can interfere with the dehydration process during cyclization. Ensure the N-phenylanthranilic acid is completely dry before this step. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Bernthsen Synthesis of this compound
| Method | Catalyst | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | ZnCl₂ | 200-270 | 24 h | Low |
| Conventional Heating | PPA | Lower than ZnCl₂ | Shorter than ZnCl₂ | Lower than ZnCl₂ |
| Microwave Irradiation | ZnCl₂ | 200-210 | 5 min | Up to 98% |
| Microwave Irradiation | p-TSA | Not specified | 4 min | 80% |
Data adapted from multiple sources.[4][5][6]
Table 2: Effect of Solvent on a Representative Ullmann C-N Coupling Yield
| Solvent | Yield (%) |
| Toluene | 63 |
| Benzene | 49 |
| DMF | 94 |
| THF | 90 |
| Water | 89 |
*Data adapted from a study on Ullmann coupling reactions and may serve as a general guide.
Experimental Protocols
Protocol 1: Microwave-Assisted Bernthsen Synthesis of this compound
Materials:
-
Diphenylamine
-
Benzoic acid
-
Zinc chloride (ZnCl₂)
-
Chloroform
-
10% Sodium hydroxide (NaOH) solution
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave-safe reaction vessel, combine diphenylamine (1 mmol), benzoic acid (1 mmol), and zinc chloride (1 mmol).[5]
-
Place the vessel in a microwave reactor and irradiate at 450 W for 5 minutes.[5]
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the crude product with chloroform (2 x 20 mL).[5]
-
Wash the combined organic layers with 10% NaOH solution followed by distilled water.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a toluene/ethanol mixture.[8]
Protocol 2: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation
Materials:
-
2-Chlorobenzoic acid
-
Aniline
-
Potassium carbonate
-
Copper powder
-
Dimethylformamide (DMF)
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, combine 2-chlorobenzoic acid, aniline, potassium carbonate, and copper powder in DMF.[9]
-
Heat the mixture to reflux (approximately 130°C) and stir overnight.[9]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter through celite to remove the copper catalyst.
-
Pour the filtrate into water and acidify with hydrochloric acid to precipitate the product.[9]
-
Filter the precipitate, wash with water, and dry to obtain the crude N-phenylanthranilic acid. The crude product can be purified by recrystallization.
Protocol 3: Cyclization of N-Phenylanthranilic Acid to Acridone
Materials:
-
N-Phenylanthranilic acid
-
Concentrated sulfuric acid
-
Sodium carbonate solution
Procedure:
-
Dissolve N-phenylanthranilic acid in concentrated sulfuric acid.[10]
-
Heat the solution on a boiling water bath for four hours.[10]
-
Pour the hot solution into boiling water.[10]
-
Filter the yellow precipitate and boil it with a sodium carbonate solution to neutralize any remaining acid.[10]
-
Filter the solid, wash with water, and dry to obtain acridone.
Note: The conversion of acridone to 9-chloroacridine and subsequently to this compound involves further synthetic steps not detailed here.
Visualizations
Caption: Reaction pathway for the Bernthsen synthesis of this compound.
Caption: Synthetic route to this compound via Ullmann condensation.
Caption: A troubleshooting workflow for diagnosing low product yield.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 3. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis and Purification of 9-Phenylacridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis and purification of 9-Phenylacridine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My Bernthsen synthesis of this compound has a very low yield. What are the common causes and how can I improve it?
Low yields in the Bernthsen synthesis are a frequent challenge and can stem from several factors:
-
Inadequate Temperature: The traditional Bernthsen reaction requires high temperatures, typically in the range of 200-220°C. Insufficient heat can lead to an incomplete reaction.
-
Reaction Time: This synthesis can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration.
-
Suboptimal Catalyst Concentration: The amount of zinc chloride is critical. While necessary, an excess can sometimes hinder the reaction.
-
Alternative Catalysts and Conditions: Consider using p-toluenesulfonic acid (p-TSA) as a catalyst, which may allow for lower reaction temperatures. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times to as little as 4-5 minutes and can significantly improve yields.[1][2]
Q2: I'm observing a dark, tarry crude product. What are the likely side products and how can I minimize their formation?
The high temperatures and acidic conditions of the Bernthsen synthesis can lead to the formation of undesired byproducts.
-
Charring: The high temperatures can cause decomposition of the starting materials and product. To minimize this, avoid excessively high temperatures and prolonged reaction times.
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted diphenylamine and benzoic acid in your crude product.
-
Sulfonation: If sulfuric acid is used, sulfonation of the aromatic rings can occur at high temperatures.[1]
-
Decarboxylation: Premature loss of the carboxyl group from benzoic acid can lead to side reactions.[1]
To minimize byproduct formation, careful control of the reaction temperature and time is crucial. Using milder catalysts like p-TSA may also be beneficial.[1][2]
Q3: My purified this compound is still showing impurities. What are the best methods for purification?
The most common and effective methods for purifying crude this compound are recrystallization and column chromatography.
-
Recrystallization: This technique is effective for removing small amounts of impurities. Ethanol is a commonly used solvent for the recrystallization of acridine derivatives. The general principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, which allows for the formation of pure crystals.
-
Column Chromatography: For separating mixtures with multiple components or closely related impurities, silica gel column chromatography is recommended. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.
Q4: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Ethanol is often a good starting point for acridine derivatives.
Q5: I'm having trouble with my column chromatography separation. What can I do?
-
Optimize the Mobile Phase: The polarity of the eluent is critical. Start with a low polarity solvent system (e.g., a high ratio of hexane to ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. An Rf value of 0.2-0.3 for the desired compound is often a good target for column separation.
-
Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.
Data Presentation
| Synthesis Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | ZnCl₂ | 200-220 | ~20 h | 18-20 | [3] |
| Microwave-assisted | p-TSA | N/A | 4 min | 80 | [1] |
| Microwave-assisted | ZnCl₂ | 200-210 | 9 min | 98 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Microwave-Assisted Bernthsen Reaction
This protocol is an adaptation of a reported green synthesis method.[2]
Materials:
-
Diphenylamine
-
Benzoic acid
-
p-Toluenesulfonic acid (p-TSA)
-
Chloroform
-
10% NaOH solution
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix diphenylamine (1 mmol), benzoic acid (1 mmol), and p-TSA (10 mol%).
-
Irradiate the mixture in a microwave reactor at 450 W for approximately 5 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the crude product with chloroform.
-
Wash the organic layer with a 10% NaOH solution followed by distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding hot ethanol in small portions until the solid is completely dissolved. Avoid adding excess solvent.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Allow the crystals to air dry completely.
Protocol 3: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Prepare the Mobile Phase: Based on preliminary TLC analysis, prepare a suitable mobile phase of hexane and ethyl acetate. A good starting point is a 10:1 hexane:ethyl acetate mixture.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to settle into a packed bed.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elute the Column:
-
Add the mobile phase to the top of the column and begin to collect fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
common byproducts in 9-Phenylacridine synthesis and removal
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Phenylacridine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproducts encountered during its synthesis, particularly via the Bernthsen acridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
A1: The most prevalent method for synthesizing this compound is the Bernthsen acridine synthesis . This reaction involves the condensation of diphenylamine with benzoic acid in the presence of a Lewis acid catalyst, most commonly zinc chloride , at elevated temperatures (typically 200-270°C).[1][2] Variations of this method may use other catalysts like polyphosphoric acid or employ microwave irradiation to accelerate the reaction.[1][3][4]
Q2: What are the common byproducts I should expect in my crude this compound product?
A2: During the synthesis of this compound, several byproducts and impurities can form. The most common ones include:
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Unreacted Starting Materials: Diphenylamine and benzoic acid may remain if the reaction does not go to completion.
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Acridone Derivatives (e.g., 9-Acridone): These can form due to the oxidation of the this compound product, a reaction that is more likely at the high temperatures used in the traditional Bernthsen synthesis.[5]
-
9,10-Dihydro-9-phenylacridine: This reduced form of the final product can also be present as an impurity.[6]
-
Polymeric Byproducts and Tar: The harsh reaction conditions, especially prolonged heating at high temperatures, can lead to the formation of dark, tarry substances.[5]
Q3: How can I monitor the progress of my reaction and identify the presence of byproducts?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[3][5][7][8] By spotting the reaction mixture on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of starting materials and the formation of the this compound product and various byproducts. The different components will appear as separate spots with distinct Rf values.
Q4: What are the general strategies for purifying crude this compound?
A4: The primary purification strategies for this compound are:
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Aqueous Workup: Washing the crude product with a basic solution, such as 10% sodium hydroxide, can effectively remove acidic impurities like unreacted benzoic acid.[8]
-
Crystallization: This is a widely used method for purifying the final product. Ethanol is a commonly cited solvent for recrystallization.[7]
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Column Chromatography: For more challenging separations of closely related impurities, column chromatography using silica gel is recommended.[8][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive catalyst. | 1. Monitor the reaction by TLC to ensure the starting materials are consumed. Consider extending the reaction time if necessary. 2. Ensure the reaction temperature is within the optimal range for the Bernthsen synthesis (220-240°C for conventional heating).[10] 3. Use anhydrous zinc chloride, as moisture can deactivate the catalyst. |
| Crude product is a dark, tarry material | 1. Overheating or prolonged reaction time leading to polymerization.[5] | 1. Carefully control the reaction temperature and avoid excessive heating. 2. Consider using microwave-assisted synthesis, which often allows for shorter reaction times and better temperature control, potentially reducing the formation of tar.[3][4][8] |
| Presence of a significant amount of acridone byproduct | 1. Oxidation of the this compound product at high temperatures.[5] | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Optimize the reaction time to avoid prolonged exposure to high temperatures after the product has formed. |
| Difficulty in removing unreacted diphenylamine | 1. Similar polarity to this compound, making separation by crystallization challenging. | 1. Utilize column chromatography with a carefully selected gradient elution to separate the two compounds. |
Byproduct Removal Protocols
Removal of Unreacted Starting Materials and Acridone Byproducts
| Byproduct/Impurity | Removal Method | Yield/Purity Data Summary |
| Unreacted Benzoic Acid | Aqueous Wash | Not applicable |
| Unreacted Diphenylamine | Column Chromatography | Can achieve >98% purity[10] |
| Acridone Derivatives | Column Chromatography | Can achieve >98% purity[10] |
Experimental Protocols
Protocol 1: Purification of this compound by Crystallization
This protocol is suitable for crude products that are not heavily contaminated with byproducts of similar polarity.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
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Heating mantle or hot plate
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Buchner funnel and filter paper
-
Ice bath
Procedure:
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Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the ethanol.
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If there are insoluble impurities, perform a hot filtration to remove them.
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Allow the solution to cool slowly to room temperature. Crystals of this compound should start to form.
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Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Purification of this compound by Column Chromatography
This method is recommended for separating this compound from byproducts with similar polarities, such as unreacted diphenylamine and acridone derivatives.
Materials:
-
Crude this compound
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Silica gel (for column chromatography)
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Hexane
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Ethyl acetate
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Chromatography column
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Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase). Adsorb this solution onto a small amount of silica gel, and then carefully add this to the top of the packed column.
-
Elution:
-
Begin eluting the column with a non-polar solvent system, such as 100% hexane or a high hexane-to-ethyl acetate ratio (e.g., 95:5).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient could be from 5% to 20% ethyl acetate in hexane.
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The separation can be monitored by TLC. This compound is less polar than acridone byproducts and will elute earlier. Unreacted diphenylamine will also have a different Rf value.
-
-
Collect Fractions: Collect the eluent in fractions and analyze each fraction by TLC to identify those containing the pure this compound.
-
Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Workflow
To aid in understanding the experimental process, a workflow diagram is provided below.
References
- 1. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 3. bch.ro [bch.ro]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 602-56-2 [chemicalbook.com]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN101525392B - this compound photoinitiator and preparation method thereof - Google Patents [patents.google.com]
stability issues of 9-Phenylacridine under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9-Phenylacridine under various experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected changes in sample color (yellowing or darkening) or precipitation. | Photodegradation due to light exposure. | Store this compound and its solutions in amber vials or protect from light with aluminum foil. Minimize exposure to ambient light during experimental procedures.[1] |
| Thermal degradation from exposure to high temperatures. | Store the compound in a cool, dark place as recommended.[1] Avoid prolonged exposure to elevated temperatures during experiments unless investigating thermal stability. | |
| Reaction with oxidizing agents. | Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. Store away from incompatible materials like oxidizing agents.[1] | |
| pH-mediated degradation. | Maintain the pH of aqueous solutions within a stable range. Conduct preliminary pH stability studies to determine the optimal pH for your application. | |
| Inconsistent or poor analytical results (e.g., variable peak areas in HPLC). | Degradation of the compound in the analytical solvent. | Prepare solutions fresh daily. If using an autosampler, consider cooling the sample tray. Evaluate the stability of this compound in the chosen solvent over the typical analysis time. |
| Formation of degradation products that co-elute with the parent compound. | Develop a stability-indicating HPLC method capable of resolving the parent peak from all potential degradation products. This may involve adjusting the mobile phase composition, gradient, or column chemistry. | |
| Incompatibility with container materials. | Use inert glass or polypropylene containers for storing solutions. Avoid reactive plastics or containers with metallic components that could catalyze degradation. | |
| Low yield or formation of unexpected byproducts in synthetic reactions. | Instability of this compound under the reaction conditions (e.g., strong acids, high temperature). | While synthesis of this compound can occur under acidic conditions at elevated temperatures, prolonged exposure may lead to degradation.[2] Optimize reaction time and temperature. Consider alternative synthetic routes if instability is a persistent issue. |
| Reaction with incompatible reagents. | Avoid strong oxidizing agents. Conduct small-scale compatibility tests with new reagents before performing a large-scale reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The primary factors affecting the stability of this compound are exposure to light, high temperatures, strong oxidizing agents, and potentially extreme pH conditions. It is known to be sensitive to visible light and should be handled and stored accordingly.[1]
Q2: How should I store this compound and its solutions?
A2: Solid this compound should be stored in a tightly closed container in a cool, dark, and well-ventilated area, away from oxidizing agents.[1] Solutions of this compound should be prepared fresh and stored in amber glass vials or light-protected containers, preferably at a reduced temperature (e.g., 2-8 °C) for short-term storage. For long-term storage, consider freezing aliquots, after confirming solubility and stability upon thawing.
Q3: Is this compound stable in common organic solvents?
A3: this compound is generally soluble in many organic solvents.[3] However, the stability in these solvents can vary. For HPLC applications, it is crucial to use high-purity, HPLC-grade solvents to avoid degradation caused by impurities. For instance, solvents like THF can form peroxides over time, which can act as oxidizing agents. It is recommended to use freshly opened solvents or those that have been properly stored.
Q4: What is the expected degradation pathway for this compound when exposed to light?
A4: As a photosensitizer, this compound can absorb light and generate reactive oxygen species (ROS).[4] This suggests that its photodegradation pathway likely involves photo-oxidation. The acridine ring system is susceptible to oxidation, which could lead to the formation of acridone derivatives and other oxidized products.
Q5: Are there any known incompatible materials or reagents with this compound?
A5: Yes, this compound is known to be incompatible with strong oxidizing agents.[1] Reactions with such agents can lead to significant degradation of the molecule.
Q6: How can I assess the stability of this compound in my specific experimental setup?
A6: A forced degradation study is the recommended approach to systematically evaluate the stability of this compound under various stress conditions relevant to your experiment (e.g., acid, base, oxidation, heat, and light).[5][6] This involves subjecting the compound to these conditions and analyzing the samples at different time points using a stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection.
Quantitative Data Summary
Currently, there is a lack of specific, publicly available quantitative data on the degradation kinetics of this compound under various experimental conditions. The following table illustrates the expected stability trends based on its known chemical properties. Researchers are strongly encouraged to perform their own stability studies to generate quantitative data specific to their experimental conditions.
| Condition | Parameter | Expected Stability of this compound | Potential Degradation Products |
| pH | Acidic (e.g., 0.1 M HCl) | Moderate to Low | Hydrolysis or ring-opening products (less likely for the aromatic rings) |
| Neutral (e.g., pH 7) | High | Minimal degradation expected | |
| Basic (e.g., 0.1 M NaOH) | Moderate to Low | Products of base-catalyzed hydrolysis or oxidation | |
| Temperature | Refrigerated (2-8 °C) | High | Minimal degradation |
| Room Temperature (20-25 °C) | Moderate | Slow degradation over time, accelerated by light | |
| Elevated (e.g., 60 °C) | Low | Thermally induced oxidation and decomposition products | |
| Light | Protected from Light | High | Minimal degradation |
| Exposed to UV/Visible Light | Very Low | Photo-oxidation products (e.g., acridone derivatives) | |
| Oxidation | 3% H₂O₂ | Very Low | Oxidized derivatives, potentially involving the acridine nitrogen or aromatic rings |
Experimental Protocols
Protocol for a General Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound. A stability-indicating HPLC-UV method should be developed and validated prior to initiating this study.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL.
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Keep the solution at room temperature and/or an elevated temperature (e.g., 60 °C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
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Mix an aliquot of the stock solution with 0.1 M sodium hydroxide to achieve a final drug concentration of approximately 100 µg/mL.
-
Keep the solution at room temperature.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
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Mix an aliquot of the stock solution with 3% hydrogen peroxide to achieve a final drug concentration of approximately 100 µg/mL.
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Keep the solution at room temperature, protected from light.
-
Withdraw samples at predetermined time points.
-
-
Thermal Degradation (in solution):
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Prepare a solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50 v/v) at approximately 100 µg/mL.
-
Store the solution at an elevated temperature (e.g., 60 °C) in a tightly sealed vial, protected from light.
-
Withdraw samples at predetermined time points.
-
-
Photostability:
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Expose a solution of this compound (approx. 100 µg/mL) and a sample of the solid compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).
-
Simultaneously, keep control samples protected from light.
-
Analyze the samples after a defined exposure period.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV method.
-
Determine the percentage of this compound remaining and the formation of any degradation products.
-
Peak purity analysis of the this compound peak should be performed to ensure it is free from co-eluting degradants.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: A potential photodegradation pathway for this compound.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 602-56-2: this compound | CymitQuimica [cymitquimica.com]
- 4. 9-phenyl acridine photosensitizes A375 cells to UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 9-Phenylacridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 9-phenylacridine derivatives.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Persistent Yellow/Orange Coloration in the Purified Product
-
Q: My supposedly pure this compound derivative remains a yellow or orange solid after column chromatography and recrystallization. What could be the cause and how can I obtain a colorless or pale-yellow product?
A: this compound and its derivatives are often described as yellow to orange crystalline solids.[1] Therefore, a persistent color is not necessarily indicative of an impurity. However, a darker or more intense color than expected could be due to the presence of oxidized species or residual starting materials.
Potential Causes and Solutions:
-
Oxidation: Acridine derivatives can be susceptible to oxidation, leading to colored byproducts.
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. Store the purified compound in a dark, cool place, potentially under an inert atmosphere.
-
-
Residual Starting Materials: Incomplete reaction can leave colored starting materials, such as 9-chloroacridine, in the product mixture.[2]
-
Solution: Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials. If starting material is present, a second purification step, such as re-chromatography with a different solvent system or recrystallization from a different solvent, may be necessary.
-
-
Activated Carbon Treatment: For stubborn colored impurities, treatment with activated carbon during recrystallization can be effective.
-
Protocol:
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount of activated carbon (approximately 1-2% by weight) to the hot solution.
-
Heat the mixture with stirring for a few minutes.
-
Filter the hot solution through a pad of celite to remove the carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
-
-
Issue 2: Low Recovery After Column Chromatography
-
Q: I am experiencing significant product loss during column chromatography of my this compound derivative. What are the possible reasons and how can I improve the recovery?
A: Low recovery from column chromatography can be frustrating. Several factors related to the compound's properties and the chromatographic conditions can contribute to this issue.
Potential Causes and Solutions:
-
Irreversible Adsorption on Silica Gel: The basic nitrogen atom in the acridine ring can interact strongly with the acidic silica gel, leading to irreversible adsorption.
-
Solution 1: Use a less acidic stationary phase. Consider using alumina (basic or neutral) or a polymer-based column.
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Solution 2: Add a modifier to the mobile phase. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel and reduce tailing and irreversible adsorption.
-
-
Product Degradation on the Column: Some derivatives may be sensitive to the acidic nature of silica gel and degrade during the purification process.
-
Solution: As with irreversible adsorption, using a more inert stationary phase like end-capped silica or alumina can prevent degradation.[3]
-
-
Inappropriate Solvent System: If the mobile phase is too polar, the product may elute too quickly with impurities. If it is not polar enough, the product may not elute at all or elute very slowly, leading to broad peaks and apparent loss.
-
Solution: Carefully optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation and recovery.
-
-
Issue 3: Difficulty in Achieving Crystallization
-
Q: My this compound derivative oils out or fails to crystallize from solution. What steps can I take to induce crystallization?
A: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common problem in recrystallization.[3] This typically happens when the solution is too concentrated or cools too quickly.
Potential Causes and Solutions:
-
High Solute Concentration: If the solution is supersaturated, the compound may not have enough time to form an ordered crystal lattice and will separate as an oil.
-
Solution: Reheat the solution to dissolve the oil and add a small amount of additional solvent to decrease the concentration. Then, allow the solution to cool more slowly.[3]
-
-
Rapid Cooling: Cooling the solution too quickly can also lead to oiling out.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[3]
-
-
Presence of Impurities: Impurities can sometimes inhibit crystal formation.
-
Solution: If the product is still impure, an additional purification step, such as another column chromatography, may be necessary before attempting recrystallization.
-
-
Solvent Choice: The chosen solvent may not be ideal for crystallization.
-
Solution: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] Perform small-scale solubility tests with a range of solvents to find the optimal one. For some acridine derivatives, recrystallization from diethyl ether has been reported to yield crystalline solids.[4][5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most frequently cited purification methods for this compound derivatives in the literature are column chromatography and recrystallization.[4][5][6] Preparative thin-layer chromatography (TLC) is also used, particularly for small-scale purifications.[4][5]
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Q2: How do I select an appropriate solvent system for column chromatography of a this compound derivative?
A2: The selection of a mobile phase for column chromatography should be guided by TLC analysis. A good starting point for many this compound derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the mobile phase should be adjusted to achieve an Rf value of 0.2-0.4 for the target compound on a TLC plate. For derivatives with amino groups, solvent systems like chloroform/methanol have been used.[4][5]
-
Q3: What are some suitable solvents for the recrystallization of this compound derivatives?
A3: The choice of recrystallization solvent is highly dependent on the specific derivative. Diethyl ether has been successfully used to obtain yellow crystalline solids of some N-(9-acridinyl) amino acid derivatives.[4][5] For other derivatives, you may need to test a range of solvents with varying polarities, such as ethanol, methanol, acetonitrile, or mixtures like ethanol/water.
-
Q4: My this compound derivative is a solid. How can I be sure of its purity?
A4: The purity of a solid this compound derivative can be assessed by several methods. A sharp melting point is a good indicator of purity; pure crystalline solids typically have a narrow melting point range.[7] Purity can also be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry. For example, the purity of some derivatives has been reported to be as high as 99.1% after purification.[4]
Data Presentation
Table 1: Purification and Properties of Selected N-(9-Acridinyl) Amino Acid Derivatives
| Derivative | Purification Method | Mobile Phase (for TLC) | Recrystallization Solvent | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| (S) 2-(acridin-9-ylamino)-3-phenylpropanoic acid | Preparative TLC | Chloroform/Methanol (9:2 v/v) | Diethyl ether | 14 | 95.7 - 97.4 | 166.1 - 167.9 | [4][5] |
| 8-(acridin-9-ylamino) octanoic acid | Preparative TLC | Chloroform/Methanol (9:2 v/v) | Diethyl ether | 30 | 99.1 | 149.7 - 151.2 | [4][5] |
| 3-(acridin-9-ylamino) propanoic acid | Preparative TLC | Chloroform/Ethanol (9:3 v/v) | Diethyl ether | 20 | 98.4 | 207.0 - 208.5 | [4][5] |
| 6-(acridin-9-ylamino) hexanoic acid | Preparative TLC | Chloroform/Methanol (9:2 v/v) | Diethyl ether | 30 | 95.5 | 210.0 - 212.0 | [5] |
| 4-(acridin-9-ylamino) butanoic acid | Preparative TLC | Chloroform/Methanol (9:2 v/v) | Diethyl ether | 41 | 97.1 | 231.3 - 232.6 | [5] |
Experimental Protocols
Protocol 1: Column Chromatography of a this compound Derivative
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound derivative in a minimum amount of the mobile phase or a suitable solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Begin elution with the least polar mobile phase, gradually increasing the polarity by adding a more polar solvent. The optimal gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Protocol 2: Recrystallization of a this compound Derivative
-
Dissolution: Place the crude this compound derivative in a flask and add a small amount of the chosen recrystallization solvent (e.g., diethyl ether).
-
Heating: Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystal Formation: As the solution cools, the purified this compound derivative should crystallize out of the solution.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting workflow for low recovery during column chromatography.
References
- 1. CAS 602-56-2: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sdzhimao.lookchem.com [sdzhimao.lookchem.com]
avoiding degradation of 9-Phenylacridine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 9-Phenylacridine during storage and handling.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound, presented in a question-and-answer format.
Issue 1: The this compound powder has changed color (e.g., from light yellow to brown or dark green).
-
Question: My this compound powder, which was initially a light-yellow crystalline solid, has developed a brownish or greenish tint. Is it still usable?
-
Answer: A change in color is a strong indicator of degradation. This compound is known to be a light-sensitive compound, and exposure to light, air (oxidation), or high temperatures can lead to the formation of colored degradation products. It is highly recommended to use a fresh, un-degraded sample for your experiments to ensure the accuracy and reproducibility of your results. If you must use the discolored sample, it is crucial to first re-characterize it (e.g., by HPLC, NMR, and mass spectrometry) to determine its purity and identify any degradation products.
Issue 2: Inconsistent results are observed in experiments using this compound from the same batch over time.
-
Question: I have been using the same bottle of this compound for several weeks, and my recent experimental results are not consistent with earlier ones. What could be the cause?
-
Answer: Inconsistent results are often a sign of gradual degradation of your this compound stock. This can be due to repeated exposure to light and air every time the container is opened. It is also possible that the storage conditions are not optimal. To mitigate this, it is best practice to aliquot the bulk powder into smaller, single-use vials upon receipt. This minimizes the exposure of the entire batch to ambient conditions. Always store the aliquots in a cool, dark, and dry place.
Issue 3: A solution of this compound appears cloudy or has precipitated.
-
Question: I prepared a solution of this compound, and after a short period of storage, it has become cloudy or a precipitate has formed. What should I do?
-
Answer: Cloudiness or precipitation can indicate several issues, including degradation leading to insoluble products, or that the compound is precipitating out of solution due to temperature changes or solvent evaporation. Acridine derivatives can be susceptible to hydrolysis, especially in aqueous solutions with a non-neutral pH. It is generally recommended to prepare solutions of this compound fresh before each experiment. If you need to store a solution, use a tightly sealed, light-protecting container and store it at a low temperature (e.g., 2-8°C or -20°C), depending on the solvent and desired storage duration. Before use, allow the solution to come to room temperature and check for any visual changes.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for solid this compound?
-
A1: Solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[1] Many suppliers recommend storage at room temperature.[2][3][4] For enhanced long-term stability, consider storing it in a desiccator in the dark. It should also be stored away from incompatible materials such as strong oxidizing agents.[1]
-
-
Q2: How should I handle this compound in the laboratory?
-
A2: Handle this compound in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust when handling the powder.
-
-
Q3: Is this compound sensitive to light?
Solutions
-
Q4: What solvents are recommended for dissolving this compound?
-
A4: this compound is soluble in alcohol and benzene.[3] For biological experiments, organic solvents such as DMSO and ethanol are commonly used to prepare stock solutions.
-
-
Q5: How long can I store solutions of this compound?
-
A5: It is highly recommended to prepare solutions fresh for each use. Aqueous solutions of related acridine compounds are not recommended for storage for more than a day.[6] If storage of a stock solution in an organic solvent is necessary, it should be stored in a tightly sealed, light-protected vial at -20°C and used within a short period. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
-
Degradation
-
Q6: What are the likely degradation pathways for this compound?
-
A6: Based on the chemistry of acridine and other N-heterocyclic aromatic compounds, the primary degradation pathways are likely to be:
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of radicals and subsequent oxidation or other reactions.[1][5][7]
-
Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or heat, can lead to the formation of N-oxides or other oxidation products.
-
Hydrolysis: While generally stable, prolonged exposure to aqueous environments, especially at non-neutral pH, could potentially lead to hydrolysis, although this is more of a concern for acridine derivatives with hydrolyzable functional groups like esters.[1]
-
-
-
Q7: How can I check if my this compound has degraded?
-
A7: The first sign of degradation is often a visual change in the solid's color or a solution's appearance. For a quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector, is recommended. This can separate the parent compound from its degradation products and allow for quantification of purity.
-
Quantitative Data on Stability
| Stress Condition | Compound Class | Observation | Potential Degradation Products |
| Light (Photolytic) | This compound | Sensitive to visible light and UV radiation.[1][7] | Oxidized products, radical species. |
| Heat (Thermal) | Acridine Derivatives | Generally stable at room temperature, but degradation can occur at elevated temperatures. | Varies depending on structure. |
| Acid Hydrolysis | Acridine Esters | Generally stable.[6] | Hydrolysis products (if ester group is present). |
| Base Hydrolysis | Acridine Esters | Stability decreases in alkaline conditions (pH > 4.8).[6] | Hydrolysis products (if ester group is present). |
| Oxidation | N-Heterocycles | Susceptible to oxidation. | N-oxides, hydroxylated derivatives. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, inspect the container for any damage. Note the initial appearance of the this compound powder.
-
Aliquoting: In a fume hood under subdued light, carefully transfer the bulk of the this compound into several smaller, pre-weighed, amber glass vials.
-
Sealing and Labeling: Tightly seal each vial. Label each vial clearly with the compound name, batch number, date, and weight.
-
Storage: Place the vials in a light-proof secondary container and store in a cool, dry, and dark place, such as a desiccator at room temperature.
-
Usage: For each experiment, use one of the pre-weighed aliquots to prepare a fresh solution.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for a specified time, then dissolve in the solvent.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified time.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples.
-
Analyze all samples, along with an unstressed control sample, by a suitable analytical method, such as reverse-phase HPLC with a PDA detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Assess the peak purity of the this compound peak in the stressed samples to ensure no degradation products are co-eluting.
-
If degradation products are observed, their retention times and spectral data should be recorded. Mass spectrometry (LC-MS) can be used for structural elucidation.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing this compound degradation.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
- 1. Does acridine ester labeling always fail? Perhaps the key details of stability were not mastered-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 9-phenyl acridine photosensitizes A375 cells to UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9-Phenylacridine-Catalyzed Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 9-Phenylacridine and related acridine derivatives as photocatalysts in organic synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-catalyzed photoreactions.
Question: My reaction shows low or no conversion. What are the potential causes and solutions?
Answer: Low or no product formation is a common issue in photocatalysis. Several factors could be responsible:
-
Inadequate Light Source: this compound and its derivatives typically absorb in the UVA and blue regions of the spectrum. Ensure your light source emits at an appropriate wavelength to excite the catalyst. A weak light source or a wavelength that is not absorbed by the catalyst will result in no reaction.
-
Oxygen Contamination: Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates. It is crucial to thoroughly degas the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.
-
Catalyst Concentration: The concentration of the photocatalyst is critical. Too low a concentration may result in insufficient light absorption and a slow reaction rate, while too high a concentration can lead to inner filter effects, where the catalyst absorbs all the light at the surface of the reaction vessel, preventing light from penetrating the bulk of the solution.
-
Solvent Choice: The polarity of the solvent can influence the stability of intermediates and the overall reaction efficiency. It is advisable to screen a range of solvents with varying polarities.
-
Purity of Reagents and Solvents: Impurities in the starting materials, reagents, or solvents can act as quenchers or inhibitors, leading to low conversion. Ensure all components of the reaction are of high purity.
Question: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
Answer: The formation of byproducts can often be attributed to side reactions of radical intermediates or degradation of the catalyst or starting materials.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to the decomposition of sensitive components or the formation of undesired byproducts. Monitor the reaction progress by techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Light Intensity: High-intensity light can sometimes promote side reactions. If byproduct formation is an issue, try reducing the light intensity or increasing the distance between the light source and the reaction vessel.
-
Choice of Sacrificial Agent: In reactions requiring a sacrificial electron donor or acceptor, the choice of this agent is crucial. An inappropriate sacrificial agent can lead to undesired side reactions. It's important to select a sacrificial agent that is compatible with the reaction conditions and does not interfere with the desired transformation.
Question: My reaction starts well but then stops before completion. What could be the reason?
Answer: A reaction that stalls before reaching completion often points towards catalyst deactivation or degradation.
-
Catalyst Photostability: Acridine-based catalysts can be susceptible to photobleaching or degradation under prolonged irradiation, especially in the presence of reactive species. If catalyst degradation is suspected, consider adding the catalyst in portions throughout the reaction or using a more robust catalyst derivative if available.
-
Inhibitor Formation: A byproduct formed during the reaction could be acting as an inhibitor, quenching the photocatalytic cycle. Analyzing the reaction mixture at the point of stalling might provide clues about the identity of the inhibitory species.
Frequently Asked Questions (FAQs)
What is the role of this compound in these reactions?
This compound is an organic photocatalyst. Upon absorption of light, it is promoted to an electronically excited state. In this excited state, it can act as a potent single-electron transfer (SET) agent, either donating or accepting an electron to or from a substrate molecule. This process generates reactive radical intermediates that can then undergo the desired chemical transformation.
What type of light source is best for this compound-catalyzed reactions?
This compound and related acridine catalysts typically absorb light in the UVA to blue range (around 350-450 nm). Therefore, a light source that emits in this range, such as a UV lamp or a blue LED, is suitable. The choice of wavelength may need to be optimized for a specific reaction.
Is it necessary to use a sacrificial agent?
The need for a sacrificial agent depends on the specific reaction mechanism. In many photoredox reactions, a sacrificial electron donor or acceptor is required to regenerate the ground state of the photocatalyst and complete the catalytic cycle. Common sacrificial donors include amines (like triethylamine or diisopropylethylamine) and alcohols, while sacrificial acceptors can include species like persulfates.
How does the solvent affect the reaction?
The solvent can have a significant impact on the reaction outcome. Solvent polarity can influence the solubility of reactants and the catalyst, the stability of charged intermediates, and the photophysical properties of the photocatalyst. It is often necessary to screen a variety of solvents to find the optimal conditions for a particular reaction.
Quantitative Data Presentation
The following table summarizes the optimization of reaction conditions for a visible-light-promoted C-H arylation reaction using a 9,10-dihydroacridine derivative as the photocatalyst, which is structurally and functionally similar to this compound. This data provides insights into the key parameters that can be tuned for similar reactions.
| Entry | Photocatalyst | Pd Catalyst | Solvent | Additive | Yield (%) |
| 1 | AcrH2 | Pd(OAc)2 | MeOH | Na2CO3 | 85 |
| 2 | None | Pd(OAc)2 | MeOH | Na2CO3 | <5 |
| 3 | AcrH2 | None | MeOH | Na2CO3 | <5 |
| 4 | AcrH2 | Pd(OAc)2 | CH3CN | Na2CO3 | 62 |
| 5 | AcrH2 | Pd(OAc)2 | DMF | Na2CO3 | 45 |
| 6 | AcrH2 | Pd(OAc)2 | Toluene | Na2CO3 | 33 |
| 7 | AcrH2 | Pd(OAc)2 | MeOH | K2CO3 | 88 |
| 8 | AcrH2 | Pd(OAc)2 | MeOH | Cs2CO3 | 76 |
| 9 | AcrH2 | Pd(TFA)2 | MeOH | K2CO3 | 71 |
| 10 | AcrH2 | PdCl2 | MeOH | K2CO3 | 54 |
Data is representative of typical optimization studies for acridine-catalyzed C-H functionalization reactions.
Experimental Protocols
Representative Protocol for Visible-Light-Promoted C-H Arylation:
This protocol is based on a C-H arylation reaction using a 9,10-dihydroacridine photocatalyst and is provided as a general guideline.
Materials:
-
Aryl substrate (e.g., acetanilide derivative) (1.0 equiv)
-
Aryldiazonium salt (1.2 equiv)
-
9,10-dihydroacridine (AcrH2) photocatalyst (5 mol%)
-
Palladium catalyst (e.g., Pd(OAc)2) (2 mol%)
-
Base (e.g., K2CO3) (2.0 equiv)
-
Degassed solvent (e.g., Methanol)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl substrate, aryldiazonium salt, 9,10-dihydroacridine photocatalyst, palladium catalyst, and base.
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (e.g., 425 nm).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General photocatalytic cycle for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for reaction setup.
Technical Support Center: Enhancing the Efficiency of 9-Phenylacridine as a Photocatalyst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 9-Phenylacridine as a photocatalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key applications of this compound in photocatalysis?
This compound is a versatile organic compound utilized in various research and industrial applications. Its notable fluorescence and ability to act as a photosensitizer make it valuable in photochemistry and materials science.[1] Key applications include:
-
Organic Light Emitting Diodes (OLEDs): It enhances the efficiency and color quality of displays.[1]
-
Anticancer Research: It has shown potential in targeting cancer cells.[1]
-
Photodynamic Therapy: Its properties are suitable for treating skin disorders and cancers through light activation.[1]
-
Fluorescent Probes and Sensors: It is used in the development of probes for biochemical assays and real-time visualization of cellular processes.[1]
-
Organic Synthesis: It serves as a building block for more complex organic molecules, contributing to advancements in organic electronics and photonic devices.[1]
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Photoinitiator: It is commonly used in the electronics industry as a free-radical photoinitiator and an effective LED sensitizer for both cationic and free-radical UV systems.[2]
Q2: What are the typical physical and chemical properties of this compound?
| Property | Value | Reference |
| CAS Number | 602-56-2 | [1][3] |
| Molecular Formula | C₁₉H₁₃N | [1][3][4] |
| Molecular Weight | 255.32 g/mol | [1][2] |
| Appearance | Light yellow to brown to dark green crystalline powder | [1] |
| Melting Point | 183 - 187 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Boiling Point | 388.54°C | [3] |
Q3: How should this compound be stored and handled?
This compound is sensitive to visible light and should be handled with care.[2] Key storage and handling recommendations include:
-
Keep the container tightly closed.[2]
-
Store in a cool, dark place.[2]
-
Store away from incompatible materials such as oxidizing agents.[2]
-
Handle in a well-ventilated area with suitable protective equipment.[2]
-
Use local exhaust if dust will be generated.[2]
-
Avoid exposure to sunlight.[2]
Troubleshooting Guide
Issue 1: Low Product Yield in Photocatalytic Reaction
Low product yield is a common issue in photocatalysis. The following sections provide potential causes and solutions.
Potential Cause: Suboptimal Reaction Conditions
The efficiency of a photocatalytic reaction is highly dependent on various parameters.
Solutions:
-
Optimize Catalyst Loading: An optimal concentration of the photocatalyst is crucial. For instance, in a study on a Pt/TiO₂ photocatalyst, a saturation point was observed at higher photocatalyst loadings, after which the hydrogen generation activity did not increase.[5]
-
Adjust Stirring Speed: Proper mixing ensures uniform irradiation of the catalyst particles. Increasing the stirring speed can lead to a higher reaction rate. For example, one study found that the maximum hydrogen generation rate was 1.5 times higher at 740 rpm than at 430 rpm.[5]
-
Solvent Selection: The choice of solvent can significantly impact the reaction outcome. High-boiling polar aprotic solvents like DMF are often effective.[6]
-
Control Temperature: While many photoredox reactions are performed at room temperature, some reactions may require heating to achieve optimal yields.
Troubleshooting Workflow for Low Product Yield
References
- 1. chemimpex.com [chemimpex.com]
- 2. hampfordresearch.com [hampfordresearch.com]
- 3. This compound - Yuanli Tech [yonlytech.com]
- 4. This compound | C19H13N | CID 69041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 9-Phenylacridine and Other Acridine Derivatives
In the landscape of drug discovery and biomedical research, acridine derivatives represent a versatile class of compounds with a broad spectrum of applications, ranging from anticancer agents to fluorescent probes. This guide provides a detailed comparison of 9-Phenylacridine with other notable acridine derivatives, namely Proflavine, Acridine Orange, and Lucigenin. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Overview of Acridine Derivatives
Acridine and its derivatives are characterized by their planar, tricyclic heteroaromatic structure, which is fundamental to their primary mode of biological action: intercalation into DNA. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is a key mechanism for their anticancer properties. Moreover, the inherent fluorescence of many acridine derivatives makes them valuable tools in cellular imaging and diagnostics.
This compound has emerged as a promising candidate in cancer therapy, exhibiting significant antitumor activity. It has been shown to act as a photosensitizer, enhancing the cytotoxic effects of UVA radiation, and is also being investigated as a potential inhibitor of topoisomerase I and PARP 1.
Proflavine is a well-established antiseptic and antibacterial agent that also functions through DNA intercalation. While effective against a range of bacteria, its clinical use is primarily topical due to potential mutagenic effects.
Acridine Orange is a versatile fluorescent dye widely used in cell biology to differentiate between double-stranded (dsDNA) and single-stranded (ssDNA or RNA) nucleic acids based on its emission spectrum. Its interaction with DNA is primarily through intercalation.
Lucigenin (bis-N-methylacridinium nitrate) is distinct from the other derivatives in this guide as it is primarily used as a highly sensitive chemiluminescent probe for the detection of superoxide radicals in biological systems.
Comparative Performance Data
The following tables summarize key quantitative data for this compound and its counterparts. It is important to note that direct comparative studies under identical experimental conditions are often limited; therefore, the data presented is a collation from various sources.
Table 1: Cytotoxicity (IC50, µM)
| Compound | A375 (Melanoma) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | PC3 (Prostate Cancer) |
| This compound | Effective | More sensitive than normal cells | Sensitizes to UVA killing | - |
| Proflavine | - | - | - | - |
| Acridine Orange | - | - | - | - |
| 9-Aminoacridine (parent compound) | - | - | - | >50 µM |
| Derivative of 9-Aminoacridine (Compound 2) | - | - | - | 27.31 µM |
Note: Specific IC50 values for a direct comparison across the same cell lines are not consistently available in the literature. The table reflects reported activity or sensitivity.
Table 2: Photophysical and DNA Binding Properties
| Property | This compound | Proflavine | Acridine Orange | Lucigenin |
| Primary Mechanism | DNA binding, Photosensitization | DNA Intercalation | DNA/RNA Intercalation & Electrostatic Binding | Chemiluminescence upon reaction with O₂⁻ |
| DNA Binding Constant (K) | ~10³ M⁻¹ | - | 2.69 x 10⁴ M⁻¹ | - |
| Fluorescence Emission (λₘₐₓ) | - | - | 525 nm (bound to dsDNA), 650 nm (bound to ssDNA/RNA) | Bluish-green fluorescence |
| Excitation (λₘₐₓ) | Absorbs in UVA region | 445 nm (in water, pH 7) | 502 nm (bound to dsDNA), 460 nm (bound to ssDNA/RNA) | 455 nm |
| Singlet Oxygen Quantum Yield (ΦΔ) | Photosensitizer | Photosensitizer | - | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are generalized protocols for assays commonly used to evaluate the performance of acridine derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the acridine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
DNA Intercalation Assay: UV-Visible Spectroscopic Titration
This method is used to determine the binding affinity of a compound to DNA by observing changes in its absorption spectrum upon the addition of DNA.
Protocol:
-
Preparation: Prepare a solution of the acridine derivative in a suitable buffer (e.g., Tris-HCl). Prepare a concentrated stock solution of calf thymus DNA (ctDNA) in the same buffer.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the acridine derivative solution.
-
Titration: Incrementally add small aliquots of the ctDNA stock solution to the cuvette containing the compound solution.
-
Equilibration and Measurement: After each addition, mix the solution and allow it to equilibrate for 5 minutes before recording the absorption spectrum.
-
Data Analysis: Correct for dilution and analyze the changes in absorbance to calculate the DNA binding constant (K).
Superoxide Detection: Lucigenin-Enhanced Chemiluminescence Assay
This assay is used to measure the production of superoxide radicals in biological samples.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be analyzed.
-
Incubation with Lucigenin: Incubate the cells with a working solution of Lucigenin (e.g., 10 µM) for 15 minutes at room temperature.
-
Washing: Centrifuge the cells and wash them twice with PBS to remove excess Lucigenin.
-
Resuspension: Resuspend the cells in a suitable buffer or medium.
-
Stimulation (Optional): If investigating stimulated superoxide production, add the stimulating agent (e.g., PMA).
-
Chemiluminescence Measurement: Immediately measure the chemiluminescence using a luminometer. The light intensity is proportional to the rate of superoxide production.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly aid in their understanding. The following diagrams were created using the DOT language in Graphviz.
Apoptosis Signaling Pathway of this compound
This compound has been shown to induce apoptosis in cancer cells through a mitochondria-mediated pathway. This involves DNA damage, cell cycle arrest, and the activation of caspases.
Caption: Mitochondria-mediated apoptosis pathway induced by this compound.
General Experimental Workflow for Evaluating Acridine Derivatives
The evaluation of acridine derivatives typically follows a structured workflow, from initial synthesis to in-depth biological characterization.
Caption: A generalized workflow for the evaluation
9-Phenylacridine: A Comparative Guide to its In Vitro Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer performance of 9-Phenylacridine against the established chemotherapeutic agent, Doxorubicin. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive overview of its efficacy and mechanism of action.
Data Presentation: Cytotoxic Activity
The in vitro cytotoxic effects of this compound and the standard chemotherapeutic drug Doxorubicin were evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined using the MTT assay.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| A375 | Melanoma | Not explicitly quantified in the provided search results. | ~0.09 - 2.0 (depending on exposure time) |
| HeLa | Cervical Cancer | Sensitive to treatment[1] | ~0.34 - 2.9 (depending on exposure time and study)[2][3][4] |
| K562 | Leukemia | Not explicitly quantified in the provided search results. | ~0.031 (sensitive) to ~0.996 (resistant)[4] |
| A549 | Lung Cancer | Not explicitly quantified in the provided search results. | > 20 (resistant)[2] |
| MCF-7 | Breast Cancer | Not explicitly quantified in the provided search results. | ~2.5[2] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and exposure time. The data presented here is a synthesis of available information.
Mechanism of Action: Induction of Apoptosis
Experimental evidence indicates that this compound exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death, via the intrinsic mitochondrial pathway. This is characterized by:
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DNA Damage: this compound has been shown to cause damage to the DNA of cancer cells[1].
-
Cell Cycle Arrest: The compound blocks the progression of the cell cycle at the G2/M phase, preventing cell division[1].
-
Mitochondrial Depolarization: It leads to a decrease in the mitochondrial membrane potential[1].
-
Modulation of Apoptotic Proteins: Treatment with this compound results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis[5][6][7][8].
-
Cytochrome c Release: The altered mitochondrial membrane permeability leads to the release of cytochrome c into the cytoplasm[1].
-
Caspase Activation: Released cytochrome c triggers the activation of a cascade of executioner caspases, including caspase-3 and caspase-9, which are key enzymes responsible for dismantling the cell during apoptosis[1][5][9].
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in the validation of this compound's anticancer activity, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing 9-substituted acridine antitumor activity.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or Doxorubicin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment with this compound, harvest the cells (including any floating cells in the medium).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Harvesting and Fixation: Harvest the treated cells and fix them in cold 70% ethanol while vortexing to prevent clumping.
-
Incubation: Incubate the cells on ice for at least 30 minutes.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure that only DNA is stained.
-
PI Staining: Add Propidium Iodide solution to the cells.
-
Incubation: Incubate at room temperature for 5-10 minutes.
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
References
- 1. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic and predictive factors by Bax, Caspases 3/9, Bcl-2, p53 and Ki-67 in prostate cancer after 12 Gy single-dose - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Photocatalysts: 9-Phenylacridine vs. Ruthenium-Based Complexes
In the rapidly evolving field of photoredox catalysis, the choice of photocatalyst is paramount to achieving efficient and selective chemical transformations. For decades, ruthenium-based complexes, particularly tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), have been the benchmark against which other catalysts are measured. However, the high cost, potential toxicity, and environmental concerns associated with heavy metals have spurred the development of metal-free organic alternatives. Among these, acridine-based compounds, such as 9-Phenylacridine and its derivatives, have emerged as a powerful and versatile class of organocatalysts.
This guide provides an objective comparison between the classic ruthenium-based photocatalysts and the increasingly popular acridine-based catalysts, offering researchers, scientists, and drug development professionals a comprehensive overview supported by key performance data and experimental methodologies.
Fundamental Photophysical and Electrochemical Properties
The efficacy of a photocatalyst is dictated by its fundamental properties: its ability to absorb light, the lifetime of its excited state, and its electrochemical potentials, which determine its oxidizing and reducing power. Ruthenium complexes are characterized by their strong absorption in the visible spectrum via a metal-to-ligand charge transfer (MLCT) and long-lived triplet excited states. Acridinium-based catalysts, on the other hand, achieve their photoactivity through π-π* transitions.
While this compound forms the core chromophore, its cationic derivative, 9-phenyl-10-methylacridinium, is a more potent photocatalyst and is used here for a more relevant comparison in synthetic applications.
| Property | [Ru(bpy)₃]²⁺ | 9-Phenyl-10-methylacridinium (Acr⁺-Ph) |
| Absorption Max (λₘₐₓ) | ~452 nm | ~358 nm, with tails into the visible region |
| Emission Max (λₑₘ) | ~610-630 nm | ~500-530 nm |
| Excited State Lifetime (τ) | ~1100 ns (in CH₃CN) | ~5-10 ns (singlet) |
| Ground State Reduction | -1.33 V | -0.59 V |
| Ground State Oxidation | +1.29 V | > +2.0 V |
| Excited State Reduction | +0.77 V (E₁/₂ [Ru³⁺/Ru²⁺]) | +2.08 V (E₁/₂ [Acr⁺/Acr•]) |
| Excited State Oxidation | -0.81 V (E₁/₂ [Ru²⁺/Ru⁺]) | -1.48 V (E₁/₂ [Acr•/Acr⁻]) |
| (All potentials are approximate and vs. Saturated Calomel Electrode (SCE). Values can vary with solvent and conditions.) |
Performance and Applications
A direct, quantitative comparison of turnover numbers (TON) and quantum yields (Φ) is challenging as these values are highly dependent on the specific reaction, substrates, and conditions. However, we can compare their general performance characteristics and the types of transformations they excel in.
| Feature | Ruthenium-Based Catalysts ([Ru(bpy)₃]²⁺) | Acridine-Based Catalysts (e.g., Acr⁺-Ph) |
| Quantum Yield (Φ) | Generally high; can approach unity in some cases. | Highly variable; can be very efficient for specific reactions. |
| Turnover Number (TON) | Can achieve very high TONs (>1,000,000 in some cases).[1] | Often used in higher catalyst loadings, but high TONs are achievable. |
| Redox Potential | Moderately strong oxidant and reductant in the excited state. | Extremely powerful oxidant in the excited state, enabling difficult oxidations. |
| Mechanism | Well-understood; operates efficiently via both oxidative and reductive quenching cycles.[2] | Primarily operates via an oxidative quenching cycle due to its highly oxidizing excited state. |
| Common Applications | Reductive dehalogenations, cycloadditions, atom transfer radical polymerization (ATRP), C-H functionalization.[3] | Oxidative C-H functionalization, amide bond formation, synthesis of complex heterocycles.[4] |
| Advantages | High efficiency, long excited-state lifetime, well-documented reactivity, tunable via ligand modification.[5] | Metal-free, low cost, extremely high oxidizing power, good functional group tolerance.[4][6] |
| Disadvantages | High cost of Ruthenium, potential for metal contamination in products, toxicity concerns. | Shorter excited-state lifetimes, often requires higher energy light (UV/blue), potential for catalyst degradation. |
Key Experimental Protocols
Accurate and reproducible evaluation of photocatalyst performance is crucial. Below is a generalized protocol for assessing the efficiency of a photocatalyst in a representative chemical transformation.
Objective: To determine the quantum yield and reaction conversion for a photocatalyst-mediated reaction.
Materials & Instrumentation:
-
Photoreactor: A vessel made of quartz or borosilicate glass, equipped with a magnetic stirrer, a cooling system (water jacket or fan), and a port for sample extraction and inert gas purging.
-
Light Source: A calibrated monochromatic light source, such as an LED or a lamp with a narrow band-pass filter (e.g., 450 nm for [Ru(bpy)₃]²⁺ or 405 nm for acridinium catalysts).
-
Actinometer: For measuring photon flux (e.g., potassium ferrioxalate for UV/blue light).
-
Analytical Equipment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for quantifying substrate consumption and product formation.
-
Reagents: Photocatalyst, substrate, solvent (degassed), and an internal standard for analytical quantification.
Procedure:
-
Actinometry (Photon Flux Measurement):
-
Irradiate a standard chemical actinometer solution in the photoreactor under the exact same conditions as the planned experiment.
-
Measure the chemical change in the actinometer to calculate the rate of photon incidence (photons/second).
-
-
Sample Preparation:
-
In the reaction vessel, combine the substrate, photocatalyst, solvent, and internal standard at their desired concentrations.
-
Seal the vessel and degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 30-60 minutes to remove oxygen, which can quench the excited state.
-
-
Adsorption Equilibrium:
-
Stir the reaction mixture in complete darkness for 30-60 minutes to ensure that an adsorption-desorption equilibrium is established between the reactants and the catalyst surface (especially relevant for heterogeneous systems).[7]
-
-
Photocatalytic Reaction:
-
Place the vessel in the photoreactor, ensuring the light source is positioned at a fixed, reproducible distance.
-
Turn on the light source to initiate the reaction and start a timer.
-
Maintain a constant temperature throughout the experiment.
-
Collect aliquots (e.g., 0.1 mL) of the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Analysis:
-
Immediately quench the reaction in the aliquot (e.g., by dilution or exposure to air) and filter if the catalyst is heterogeneous.
-
Analyze the sample using GC or HPLC to determine the concentration of the substrate and product relative to the internal standard.
-
-
Data Analysis & Quantum Yield Calculation:
-
Plot the concentration of the product versus time to determine the initial reaction rate (moles/second).
-
Calculate the Apparent Quantum Yield (AQY or Φ) using the formula:
-
Φ (%) = (Number of reacted substrate molecules / Number of incident photons) x 100
-
-
Visualizing Concepts in Photocatalysis
Diagrams are essential for understanding the complex processes in photoredox catalysis. The following visualizations were created using the DOT language.
Caption: General mechanisms of photoredox catalysis.
Caption: A typical experimental workflow for evaluating photocatalysts.
Caption: A decision guide for selecting a suitable photocatalyst.
References
- 1. Redox chemistry of the 9-anilinoacridine class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
A Comparative Guide to 9-Phenylacridine and Alternatives in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
The advent of photoredox catalysis has revolutionized modern organic synthesis, offering a versatile and sustainable platform for the construction of complex molecular architectures under mild conditions. Organic photocatalysts, in particular, have garnered significant attention as cost-effective and tunable alternatives to traditional iridium and ruthenium complexes. Among these, 9-Phenylacridine and its derivatives have emerged as a prominent class of catalysts. This guide provides an objective comparison of this compound's mechanism and performance with other notable organic photoredox catalysts, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Data Presentation: A Comparative Overview of Photocatalyst Properties
The efficacy of a photoredox catalyst is dictated by its photophysical and electrochemical properties. The following tables summarize key data for this compound, alongside representative examples of other major classes of organic photocatalysts, including acridinium salts, phenothiazines, and carbazole derivatives.
Table 1: Photophysical and Electrochemical Properties of Selected Organic Photocatalysts
| Photocatalyst | Class | λ_abs (nm) | λ_em (nm) | E₀,₀ (eV) | τ (ns) | E₁/₂ (V vs SCE) | E₁/₂* (V vs SCE) |
| This compound | Acridine | ~360, 405 | ~450 | ~2.93 | - | -1.9 (red) | +1.03 (red) / -1.07 (ox) |
| 9-Mesityl-10-methylacridinium (Mes-Acr⁺) | Acridinium Salt | 430 | 505 | 2.64 | 5.2 | -0.57 (red) | +2.07 (red) |
| N-Phenylphenothiazine | Phenothiazine | 315 | 435 | 3.12 | 3.6 | +0.78 (ox) | -2.34 (ox) |
| 4CzIPN | Carbazole | 420 | 520 | 2.61 | 430 | +1.35 (ox) / -1.21 (red) | -1.26 (ox) / +1.40 (red) |
Note: Data for this compound is less commonly tabulated in direct comparative studies; values are estimated from available literature. E₀,₀ is the excited-state energy. τ is the excited-state lifetime. E₁/₂ are the ground-state redox potentials, and E₁/₂ are the excited-state redox potentials.*
Table 2: Performance Comparison in a Representative Photocatalytic Reaction (Aryl Amination)
| Photocatalyst Class | Typical Reaction Conditions | Reported Yields | Key Advantages |
| Acridinium Salts | Blue LED, Room Temp., Amine, Aryl Halide | Good to Excellent | High oxidizing power, metal-free. |
| Phenothiazines | Blue/Violet LED, Room Temp., Amine, Aryl Halide, Ni co-catalyst | Good to Excellent | Strong reducing power, suitable for dual catalysis. |
| Carbazoles (e.g., 4CzIPN) | Blue LED, Room Temp., Amine, Aryl Halide | Good to Excellent | Balanced redox potentials, high quantum yield. |
Mechanism of this compound in Photoredox Catalysis
The photoredox catalytic cycle of acridine-based photocatalysts, such as this compound, typically proceeds through a single-electron transfer (SET) mechanism. The following diagram illustrates a general oxidative quenching cycle.
Caption: Oxidative Quenching Cycle of an Acridinium Photocatalyst.
In this cycle, the photocatalyst (PC) absorbs a photon to reach its excited state (PC*). The excited state is a more potent oxidant and can accept an electron from a substrate molecule (S), leading to an oxidized substrate (S⁺) and the reduced form of the photocatalyst (PC⁻). The oxidized substrate then undergoes further chemical transformation to form the final product (P). The ground state of the photocatalyst is regenerated by transferring an electron to a suitable acceptor, completing the catalytic cycle. A reductive quenching cycle is also possible, where the excited photocatalyst donates an electron.
Experimental Protocols
The following is a representative experimental protocol for a photoredox-catalyzed C-H amination reaction using an acridinium salt photocatalyst. This protocol is adapted from published procedures and should be optimized for specific substrates and desired outcomes.
Reaction: C-H Amination of an Arene with an Amine
Materials:
-
9-Mesityl-10-methylacridinium tetrafluoroborate (Mes-Acr⁺ BF₄⁻) (Photocatalyst)
-
Arene substrate (e.g., Benzene)
-
Amine nucleophile (e.g., Morpholine)
-
Base (e.g., 2,6-Lutidine)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Blue LED light source (e.g., 40 W, λ_max = 450 nm) with a cooling fan
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the 9-Mesityl-10-methylacridinium tetrafluoroborate photocatalyst (0.01 mmol, 1 mol%).
-
Addition of Reagents: To the same tube, add the arene substrate (1.0 mmol, 1.0 equiv), the amine nucleophile (1.2 mmol, 1.2 equiv), and the base (1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed acetonitrile (5.0 mL) to the reaction mixture.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source. Begin stirring and irradiation. Use a fan to maintain the reaction temperature at approximately 25-30 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Work-up: Upon completion, quench the reaction by adding water (10 mL). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired aminated product.
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound and its acridinium salt derivatives are highly effective organic photocatalysts, particularly valued for their strong oxidizing power in the excited state. When compared to other classes of organic photocatalysts, such as phenothiazines and carbazoles, the choice of catalyst will ultimately depend on the specific requirements of the chemical transformation. Acridinium salts excel in oxidative processes, while phenothiazines are potent reductants, and carbazoles offer a more balanced redox profile with high quantum efficiencies. The provided data and protocols serve as a foundational guide for researchers to navigate the selection and application of these powerful catalytic tools in their synthetic endeavors. Further optimization and screening will always be necessary to achieve the best results for a given reaction.
A Comparative Guide to the Synthetic Routes of 9-Phenylacridine
For researchers and professionals in the fields of medicinal chemistry and materials science, the synthesis of 9-phenylacridine, a key structural motif in various functional molecules, is of significant interest. This guide provides a comparative analysis of different synthetic methodologies, offering experimental data and detailed protocols to aid in the selection of the most suitable route based on specific laboratory and research needs.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several pathways, with the Bernthsen acridine synthesis being the most traditional method. However, modern adaptations and alternative routes offer significant improvements in terms of yield, reaction conditions, and environmental impact. This comparison focuses on the classical Bernthsen reaction, its microwave-assisted variations, and a more recent ortho-lithiation–cyclization sequence.
| Synthetic Route | Starting Materials | Catalyst/Reagents | Reaction Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |
| Classical Bernthsen Synthesis | Diphenylamine, Benzoic acid | Zinc chloride | 200-270 °C | 24 hours | Low | Not Reported | [1] |
| Modified Bernthsen (Microwave) | Diphenylamine, Benzoic acid | Barium chloride, Ethanol | Microwave (800W, 10% intensity) | 12 minutes | Good | Not Reported | [2] |
| Modified Bernthsen (Microwave, Solvent-Free) | Diphenylamine, Benzoic acid | p-Toluenesulfonic acid | Microwave (450W) | 5 minutes | 92 | >98 | [3][4] |
| Ortho-lithiation–Cyclization | p-Pivaloylaniline, Benzoyl chloride | n-BuLi, HCl/AcOH | -78 °C to 90 °C | Not specified | 91-92 | Not Reported | [5] |
| From 9-Chloroacridine | 9-Chloroacridine, Phenylboronic acid | SMNP@NHC–Pd | Not specified | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Modified Bernthsen Synthesis (Microwave, Solvent-Free)
This method offers a significant improvement over the classical Bernthsen synthesis in terms of reaction time and yield, with the added benefit of being solvent-free.[3]
Procedure:
-
A mixture of diphenylamine (1 mmol), benzoic acid (1 mmol), and p-toluenesulfonic acid (10 mol%) is placed in a microwave-safe vessel.
-
The mixture is irradiated in a microwave oven at 450 W for 5 minutes.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is extracted with chloroform and washed with 10% NaOH solution followed by distilled water.
-
The organic layer is dried and the solvent is evaporated to yield this compound.
Ortho-lithiation–Cyclization Sequence
This two-step sequence provides high yields of 9-phenylacridines.[5]
Step 1: Synthesis of Tertiary Alcohol Intermediate
-
To a solution of the corresponding pivaloyl aniline (1 equivalent) in dry THF at -78 °C, n-butyllithium (n-BuLi) is added dropwise.
-
After stirring, benzoyl chloride (1.4 equivalents) is added to the ortho-lithiated aniline solution.
-
The reaction mixture is stirred and then quenched, followed by extraction and purification to yield the tertiary alcohol.
Step 2: Cyclization to this compound
-
The tertiary alcohol is treated with concentrated aqueous HCl in glacial acetic acid.
-
The mixture is heated to 90 °C.
-
Upon completion, the reaction is worked up to isolate the this compound product.
Logical Workflow for Comparing Synthetic Routes
The following diagram illustrates the decision-making process for selecting a synthetic route for this compound based on key experimental parameters.
Caption: Decision workflow for selecting a this compound synthesis route.
This guide provides a foundational comparison of key synthetic routes to this compound. For the route starting from 9-chloroacridine, further investigation into specific protocols and performance data is recommended for a complete comparative assessment. The choice of synthesis will ultimately depend on the specific requirements of the research, including scale, available equipment, and desired purity.
References
- 1. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 2. ijcrt.org [ijcrt.org]
- 3. tandfonline.com [tandfonline.com]
- 4. CN101525392B - this compound photoinitiator and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 9-Phenylacridine in Diverse Solvent Environments
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Photophysical and Biological Performance of 9-Phenylacridine and Its Alternatives.
This compound (9-PA), a heterocyclic aromatic compound, has garnered significant interest in various scientific domains owing to its unique photophysical properties and biological activities.[1][2] Its applications range from a fluorescent probe and a component in organic light-emitting diodes (OLEDs) to a potential photosensitizer in photodynamic therapy (PDT) for cancer treatment.[1][2] The performance of 9-PA is intricately linked to its molecular environment, particularly the solvent system in which it is employed. This guide provides a comprehensive evaluation of this compound's performance in different solvents, alongside a comparison with two widely used fluorescent dyes, Fluorescein and Rhodamine B, to offer a clear perspective on its relative advantages and limitations.
Photophysical Performance: A Comparative Analysis
The utility of a fluorescent molecule is largely dictated by its photophysical parameters, including its absorption and emission maxima (λ_abs and λ_em), fluorescence quantum yield (Φ_f), and excited-state lifetime (τ_f). These properties are often highly sensitive to the polarity and viscosity of the solvent.
The photophysical behavior of this compound is notably influenced by solvent viscosity. In low-viscosity solutions, the phenyl group at the C9 position can twist after photoexcitation, which leads to an efficient intersystem crossing. This process is, however, suppressed in more viscous environments.[3] This viscosity-dependent fluorescence makes 9-PA a potential candidate for viscosity sensing applications.
For comparative purposes, we examine the photophysical data of this compound alongside Fluorescein and Rhodamine B in commonly used laboratory solvents: ethanol, methanol, and dimethyl sulfoxide (DMSO).
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) |
| This compound | Methanol | ~360 | ~425 | Data not readily available | Data not readily available |
| Acetonitrile | 360 | 425 | Data not readily available | Data not readily available | |
| Fluorescein | Ethanol | 490 | 512 | 0.79[4] | 3.8 |
| 0.1 M NaOH | 490 | 514 | 0.93[5] | 4.0[5] | |
| DMSO | 520 | 543 | 0.60[4] | Data not readily available | |
| Rhodamine B | Ethanol | 543 | 565 | 0.49[6] | 1.72 (at 10⁻⁴ M)[7] |
| Methanol | 544 | 568 | Data not readily available | 1.49 (at 10⁻³ M)[7] | |
| Basic Ethanol | Data not readily available | Data not readily available | 0.65[6] | Data not readily available |
Note: The photophysical properties, particularly the quantum yield and lifetime of this compound in common solvents, are not as extensively tabulated in single sources as those for Fluorescein and Rhodamine B. The provided data for Fluorescein and Rhodamine B are from various sources and measured under different conditions, which may lead to slight variations.
Biological Performance: this compound in Photodynamic Therapy
Beyond its use as a fluorescent probe, this compound has shown significant promise as a photosensitizer in photodynamic therapy (PDT).[2] PDT is a treatment modality that utilizes a photosensitizing agent, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death in targeted tissues, such as tumors.[2]
The mechanism of 9-PA-mediated PDT involves its interaction with cellular DNA. Upon UVA irradiation, this compound, bound to DNA, sensitizes the production of ROS. This leads to DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death) through a mitochondria-mediated pathway.[8]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_f) is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of choice (e.g., ethanol, DMSO)
-
Fluorescence standard with a known quantum yield in the chosen solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
This compound (or alternative compound)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.
-
Preparation of Working Solutions: Prepare a series of dilutions of both the standard and the sample from their respective stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all working solutions. Determine the absorbance at the selected excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorimeter.
-
Record the fluorescence emission spectrum for each working solution of the standard and the sample. Ensure the experimental conditions (e.g., excitation and emission slit widths, temperature) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Calculation: The quantum yield of the sample (Φ_f,sample) is calculated using the following equation:
Φ_f,sample = Φ_f,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φ_f,std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 602-56-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescein [omlc.org]
- 5. benchchem.com [benchchem.com]
- 6. Rhodamine B - Wikipedia [en.wikipedia.org]
- 7. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 9-Phenylacridine and Other DNA Intercalating Agents for Researchers
For researchers, scientists, and drug development professionals, this guide offers a side-by-side analysis of 9-Phenylacridine and other prominent DNA intercalating agents, including Doxorubicin, Ethidium Bromide, and Propidium Iodide. This publication provides a comprehensive comparison of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
DNA intercalating agents are molecules that insert themselves between the base pairs of a DNA double helix. This interaction can disrupt critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] This mechanism of action has made them a cornerstone in the development of antimicrobial and anticancer therapies.[2] This guide focuses on this compound, a derivative of the acridine family, and compares it with other well-characterized DNA intercalators to provide a valuable resource for selecting appropriate agents for research and drug development.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and other selected DNA intercalating agents. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions across different studies.
Table 1: DNA Binding Affinity
| Intercalating Agent | DNA Type | Binding Constant (K) (M⁻¹) | Method |
| This compound | Calf Thymus | ~10³ | Absorption Spectroscopy, Spectrofluorimetry, Circular Dichroism |
| Doxorubicin | Calf Thymus | 0.13 to 0.16 x 10⁶[3] | Optical Method |
| Ethidium Bromide | Calf Thymus | 3.71 x 10⁴[4] | Manual Calculation |
| Propidium Iodide | - | - | - |
Binding constants are a measure of the affinity of the agent for DNA. Higher values indicate stronger binding.
Table 2: Fluorescence Properties
| Intercalating Agent | Free Quantum Yield (Φ) | Bound Quantum Yield Enhancement | Excitation Max (Bound) (nm) | Emission Max (Bound) (nm) |
| This compound | - | - | - | - |
| Doxorubicin | 0.044[5] | Decrease upon binding[6] | 499[5] | 601[5] |
| Ethidium Bromide | ~0.023[7] | 25-fold increase | 520 | 600[8] |
| Propidium Iodide | - | 20-30 fold increase[9][10] | 535[9][10] | 617[9][10] |
Fluorescence quantum yield indicates the efficiency of the fluorescence process. Enhancement upon binding to DNA is a key characteristic for many intercalators used as probes.
Table 3: Cytotoxicity (IC₅₀ Values in µM)
| Intercalating Agent | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | PC3 (Prostate Cancer) |
| This compound | - | - | - | 27.314[11] |
| Doxorubicin | 2.50 ± 1.76[12] | 2.92 ± 0.57[12] | > 20[13] | - |
| Ethidium Bromide | - | - | - | - |
| Propidium Iodide | - | - | - | - |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and comparison of results.
UV-Visible (UV-Vis) Absorption Spectroscopy for DNA Binding
This technique monitors the changes in the absorption spectrum of the intercalating agent upon addition of DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a redshift in the wavelength of maximum absorbance).[8]
Protocol:
-
Prepare a stock solution of the intercalating agent (e.g., 50 µM) in a suitable buffer (e.g., Tris-HCl, pH 7.4).[8]
-
Prepare a concentrated stock solution of DNA (e.g., Calf Thymus DNA) and determine its concentration accurately by measuring the absorbance at 260 nm.[8]
-
Record the initial UV-Vis spectrum of the intercalating agent alone (typically in the 200-500 nm range).[8]
-
Titrate the solution of the agent with increasing concentrations of the DNA stock solution.
-
Allow the solution to equilibrate for a set time (e.g., 5 minutes) after each addition of DNA before recording the spectrum.[8]
-
Correct the spectra for the dilution of the agent upon DNA addition.
-
The binding constant (K) can be determined by analyzing the changes in absorbance using appropriate models, such as the Scatchard plot.
Fluorescence Spectroscopy for DNA Binding and Displacement Assays
Fluorescence spectroscopy is a highly sensitive method to study DNA intercalation, particularly for agents that exhibit a change in fluorescence upon binding.
Ethidium Bromide Displacement Assay Protocol: This assay is used to determine if a compound can displace a known intercalator like Ethidium Bromide (EtBr) from DNA, suggesting a competitive binding mode.
-
Prepare a solution containing DNA (e.g., 10 µM Calf Thymus DNA) and Ethidium Bromide (e.g., 10 µM) in a suitable buffer.[8]
-
Incubate the solution for 10 minutes to allow for the formation of the DNA-EtBr complex.[8]
-
Measure the initial fluorescence intensity of the complex (Excitation: ~520 nm, Emission: ~600 nm).[8]
-
Add increasing concentrations of the test compound (e.g., this compound) to the DNA-EtBr solution.
-
After each addition, incubate for a short period (e.g., 5 minutes) and record the fluorescence intensity.[8]
-
A significant quenching of fluorescence indicates the displacement of EtBr by the test compound.[8]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate to allow for attachment.[12]
-
Drug Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the various drug concentrations. Include a vehicle control.[12]
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for a few hours.[12]
-
Solubilization of Formazan: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[12]
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[12]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ukessays.com [ukessays.com]
- 5. Fluorescence Anisotropy for Detailed Analysis of Doxorubicin Loading into DNA Origami Nanocarriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Propidium iodide - Wikipedia [en.wikipedia.org]
- 10. How does propidium iodide staining work? | AAT Bioquest [aatbio.com]
- 11. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tis.wu.ac.th [tis.wu.ac.th]
9-Phenylacridine: A Comparative Analysis of its Anticancer Potential
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the experimental results for 9-Phenylacridine (ACPH) and its derivatives against established chemotherapeutic agents. The following sections detail its cytotoxic effects, mechanism of action, and the experimental protocols used for its evaluation.
This compound has emerged as a compound of interest in anticancer research, demonstrating significant cytotoxic effects against various cancer cell lines. Studies have shown its ability to induce programmed cell death, or apoptosis, in tumor cells, suggesting its potential as a therapeutic agent. This guide aims to cross-validate these findings by comparing its performance with well-known chemotherapy drugs, cisplatin and doxorubicin, as well as other acridine derivatives.
Cytotoxicity Profile: A Comparative Look
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, such as cell proliferation. While direct head-to-head comparative studies of this compound with cisplatin and doxorubicin are limited, available data from various studies on different cancer cell lines allow for an indirect comparison. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.
A study on this compound's antitumor activity highlighted its efficacy against A375 (melanoma) and HeLa (cervical cancer) cell lines, noting that it was more sensitive to these cancer cells than to normal human lymphocytes and Chinese hamster V79 cells.[1]
For a more direct comparison within the acridine family, a study on 9-acridinyl amino acid derivatives was compared against amsacrine, another acridine-based anticancer drug.
| Compound/Drug | Cell Line | IC50 (µM) |
| 9-Acridinyl Amino Acid Derivative 8 | A549 (Lung Carcinoma) | ~ 6 |
| 9-Acridinyl Amino Acid Derivative 9 | A549 (Lung Carcinoma) | ~ 6 |
| Amsacrine | A549 (Lung Carcinoma) | > 20 |
| 9-Acridinyl Amino Acid Derivative 6 | K562 (Leukemia) | 11.2 ± 0.4 |
| 9-Acridinyl Amino Acid Derivative 7 | K562 (Leukemia) | 21.8 ± 5.4 |
| 9-Acridinyl Amino Acid Derivative 8 | K562 (Leukemia) | 19.2 ± 2.4 |
| 9-Acridinyl Amino Acid Derivative 9 | K562 (Leukemia) | 16.4 ± 2.5 |
| Amsacrine | K562 (Leukemia) | 10.3 ± 0.9 |
The following table presents a range of reported IC50 values for the standard chemotherapeutic agents, cisplatin and doxorubicin, in some of the same cell lines for contextual comparison. The variability in these values underscores the importance of direct comparative assays.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
| Drug | Cell Line | Reported IC50 Range (µM) |
| Cisplatin | A375 (Melanoma) | 44 - >100 |
| HeLa (Cervical Cancer) | 0.5 - 55.1 | |
| A549 (Lung Carcinoma) | 3.9 - 26.0 | |
| K562 (Leukemia) | > 0.3 | |
| Doxorubicin | A375 (Melanoma) | > 20 |
| HeLa (Cervical Cancer) | 0.34 - 2.9 | |
| A549 (Lung Carcinoma) | > 20 | |
| K562 (Leukemia) | 0.031 - 6.94 |
Mechanism of Action: Induction of Apoptosis
Experimental evidence indicates that this compound exerts its anticancer effects by inducing apoptosis through a mitochondria-mediated pathway.[1] This intrinsic pathway of apoptosis is a key target for many cancer therapies.
The proposed mechanism involves the following key events:
-
DNA Damage: this compound causes damage to the cancer cell's DNA.
-
Cell Cycle Arrest: This leads to a halt in the cell cycle at the G2/M phase, preventing cell division.
-
Mitochondrial Membrane Potential Collapse: The integrity of the mitochondrial membrane is compromised.
-
Upregulation of Bax: The pro-apoptotic protein Bax is upregulated.
-
Cytochrome C Release: Cytochrome C is released from the mitochondria into the cytoplasm.
-
Caspase-3 Activation: This triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade.
This cascade of events ultimately leads to the programmed death of the cancer cell.
References
- 1. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sub-toxic cisplatin concentrations induce extensive chromosomal, nuclear and nucleolar abnormalities associated with high malignancy before acquired resistance develops: Implications for clinical caution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescence Quantum Yield of 9-Phenylacridine and Related Compounds
Comparative Quantum Yield Data
The following table summarizes the fluorescence quantum yields of several acridine derivatives and widely accepted fluorescence standards. This data allows for a comparative assessment of the fluorescence efficiency of compounds related to 9-phenylacridine.
| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) |
| Acridine Orange | Basic Ethanol | 400 | - | 0.2[1] |
| Acridone | Ethanol | - | - | 0.42[2] |
| Acridine Yellow | Ethanol | 420 | - | 0.47[3] |
| Fluorescence Standards | ||||
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | - | 0.546 |
| 9,10-Diphenylanthracene | Cyclohexane | - | - | 0.97 |
Note: A dash (-) indicates that the specific wavelength was not specified in the source material.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[4][5][6][7][8][9][10]
1. Principle:
The fluorescence quantum yield of an unknown sample (Φf(sample)) can be calculated using the following equation by comparing it against a reference standard (Φf(std)):
Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)[10]
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
To improve accuracy, a comparative method plotting integrated fluorescence intensity versus absorbance for a series of dilutions is recommended.[6][8] The equation is then modified to:
Φf(sample) = Φf(std) * (Gradsample / Gradstd) * (nsample² / nstd²)[10]
Where:
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
2. Materials and Instrumentation:
-
Fluorometer: A calibrated fluorescence spectrophotometer.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
Sample: this compound (or other compound of interest).
-
Standard: A certified fluorescence standard with a known quantum yield in a solvent that does not absorb in the emission region of the standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄).
-
Solvent: Spectroscopic grade solvent suitable for both the sample and the standard. If different solvents are used, their refractive indices must be known.
3. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the sample and the standard in the chosen solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6][9]
-
-
Absorbance Measurement:
-
Record the absorption spectra of all prepared solutions and a solvent blank using the UV-Vis spectrophotometer.
-
Determine the absorbance of each solution at the selected excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer. The same excitation wavelength should be used for both the sample and the standard.
-
Record the fluorescence emission spectrum for each of the prepared solutions and a solvent blank. It is crucial to keep all instrument parameters (e.g., excitation and emission slit widths) constant throughout the measurements for both the sample and the standard.[7]
-
-
Data Analysis:
-
Integrate the area under each corrected fluorescence emission spectrum.
-
Subtract the integrated area of the solvent blank from each of the sample and standard measurements.
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Determine the slope (gradient) of the linear fit for both the sample and the standard plots.
-
-
Quantum Yield Calculation:
-
Use the gradients obtained from the plots and the known quantum yield of the standard to calculate the quantum yield of the sample using the gradient-based equation.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
References
- 1. omlc.org [omlc.org]
- 2. PhotochemCAD | Acridone [photochemcad.com]
- 3. omlc.org [omlc.org]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. jasco-global.com [jasco-global.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. edinst.com [edinst.com]
- 8. agilent.com [agilent.com]
- 9. iss.com [iss.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 9-Phenylacridine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. 9-Phenylacridine, a heterocyclic compound, requires careful handling and disposal due to its potential hazards. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for its proper disposal, in alignment with general best practices for hazardous chemical waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be familiar with the safety profile of this compound. The first line of defense against accidental exposure is the consistent use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) and Safety Measures:
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves. | To prevent skin contact. Gloves must be inspected prior to use and disposed of as contaminated waste after handling the chemical.[1] |
| Skin and Body Protection | A fully-buttoned lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To avoid inhalation of dust particles. |
| Ventilation | Handle in a chemical fume hood. | To minimize inhalation exposure.[2] |
In the event of a spill, trained personnel should carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for hazardous waste.[3]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[3]
-
Waste Segregation and Collection:
-
All this compound waste, including contaminated materials such as gloves, weighing paper, and pipette tips, must be collected in a dedicated and clearly labeled waste container.
-
The container must be made of a compatible material (e.g., a high-density polyethylene container) and be in good condition with a secure lid.[3][4]
-
-
Labeling:
-
Storage:
-
Professional Disposal:
-
Once the container is full or ready for disposal, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The ultimate disposal of this compound waste should be carried out by a licensed chemical destruction facility, often through controlled incineration with flue gas scrubbing.[5][6] This must be done in accordance with all prevailing federal, state, and local regulations.[5]
-
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling 9-Phenylacridine
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of 9-Phenylacridine, including detailed operational and disposal plans.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₉H₁₃N |
| Molecular Weight | 255.32 g/mol |
| Melting Point | 183 - 187 °C |
| Appearance | Light yellow to brown to dark green crystalline powder |
| Solubility | Generally limited in water, soluble in organic solvents. |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous material under the Globally Harmonized System (GHS) in a majority of notifications, some data suggests potential hazards. It may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach and the use of appropriate personal protective equipment are essential.
Personal Protective Equipment (PPE) Recommendations
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling aromatic amines.[3][4][5] Ensure gloves are powder-free and change them every 30-60 minutes or immediately if contaminated or damaged.[6] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | Eye and face protection should be ANSI Z87.1 compliant.[7] |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect against skin contact. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following step-by-step guide outlines the procedure from preparation to cleanup.
1. Preparation:
-
Hazard Assessment: Before beginning work, conduct a thorough hazard assessment for the planned experiment.[8][9]
-
Designated Area: If possible, designate a specific area for handling this compound.
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
2. Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: When weighing the solid, do so in a fume hood to control dust.
-
Dissolving: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Light Sensitivity: this compound is sensitive to visible light and exposure to sunlight should be avoided.[11][12] Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
3. Spill Cleanup:
-
Evacuate: In the event of a large spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[10]
-
Absorption: For liquid spills, use an inert absorbent material to contain and absorb the spill.[13][14]
-
Decontamination: Clean the spill area with soap and water.[12] All materials used for cleanup should be disposed of as hazardous waste.[15]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
2. Storage:
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.[1]
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
3. Disposal:
-
All waste containing this compound must be treated as hazardous waste.[10]
-
Disposal should be carried out through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[16][17]
-
Incineration is a common disposal method for nitrogen-containing heterocyclic compounds.[2]
Workflow for Handling and Disposal of this compound
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. safeopedia.com [safeopedia.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. gonowsafety.com [gonowsafety.com]
- 8. creativesafetysupply.com [creativesafetysupply.com]
- 9. tuckersafety.com [tuckersafety.com]
- 10. benchchem.com [benchchem.com]
- 11. acs.org [acs.org]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. benchchem.com [benchchem.com]
- 16. danielshealth.com [danielshealth.com]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
